molecular formula C9H10ClNO B3051446 Ethyl(phenyl)carbamoyl chloride CAS No. 33758-39-3

Ethyl(phenyl)carbamoyl chloride

Cat. No.: B3051446
CAS No.: 33758-39-3
M. Wt: 183.63 g/mol
InChI Key: CDGCUPPKLDOYGV-UHFFFAOYSA-N
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Description

Ethyl(phenyl)carbamoyl chloride is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl(phenyl)carbamoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl(phenyl)carbamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(phenyl)carbamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-phenylcarbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H10ClNO/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CDGCUPPKLDOYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00187426
Record name Ethyl(phenyl)carbamoyl chloride
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Molecular Weight

183.63 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33758-39-3
Record name N-Ethyl-N-phenylcarbamic chloride
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Record name 33758-39-3
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Record name Ethyl(phenyl)carbamoyl chloride
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Record name ETHYLPHENYLCARBAMOYL CHLORIDE
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Foundational & Exploratory

Ethyl(phenyl)carbamoyl Chloride (CAS 33758-39-3): A Technical Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl(phenyl)carbamoyl chloride (IUPAC: N-ethyl-N-phenylcarbamoyl chloride) is a highly reactive electrophilic intermediate widely utilized in organic synthesis, drug development, and agrochemical manufacturing[1]. As a stable yet potent phosgene derivative, it serves as a critical building block for installing the N-ethyl-N-phenyl moiety into complex molecular architectures, most notably in the synthesis of trisubstituted ureas and tetrazolinone-based herbicides[2][3]. This whitepaper provides a comprehensive, field-proven guide to its physicochemical profiling, mechanistic reactivity, and validated experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of CAS 33758-39-3 is paramount for predicting its behavior in multi-step synthetic workflows. The molecule features a carbamoyl chloride core flanked by an ethyl group and a phenyl ring[4]. The electron-withdrawing nature of the chloride leaving group makes the carbonyl carbon highly susceptible to nucleophilic attack, while the steric bulk of the N-ethyl and N-phenyl groups provides a kinetic shield that modulates its reactivity, preventing premature degradation during handling.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Registry Number 33758-39-3[4]
IUPAC Name N-ethyl-N-phenylcarbamoyl chloride[1]
Molecular Formula C9H10ClNO[1]
Molecular Weight 183.63 g/mol [1]
Melting Point 49–50 °C[4]
LogP 1.78 (Exp.) / 2.7 (Comp.)[1][5]

Mechanistic Pathways & Reactivity

In synthetic applications, ethyl(phenyl)carbamoyl chloride operates via nucleophilic acyl substitution . The causality behind its widespread use lies in its balance of stability and reactivity. Unlike aliphatic carbamoyl chlorides, the nitrogen lone pair in this molecule is partially delocalized into the adjacent phenyl ring. This delocalization slightly reduces the electron density donated to the carbonyl carbon, rendering the electrophilic center highly reactive toward primary and secondary amines, as well as heterocyclic nucleophiles like tetrazolinones[3].

Reactivity CC Ethyl(phenyl)carbamoyl chloride Electrophilic Core Urea Trisubstituted Ureas (Pharmaceuticals/Materials) CC->Urea Nucleophilic Acyl Substitution (-HCl) Herbicide Tetrazolinone Herbicides (e.g., EP0692482A2) CC->Herbicide DMAP-Catalyzed Coupling (-HCl) Amine 1° or 2° Amines (e.g., Diphenylamine) Amine->Urea Tetrazole Tetrazolinones (Agrochemical precursors) Tetrazole->Herbicide

Divergent synthetic pathways of Ethyl(phenyl)carbamoyl chloride via acyl substitution.

Experimental Methodology: Synthesis & Downstream Application

The following protocols outline a self-validating system for the upstream generation of the carbamoyl chloride and its immediate downstream application to form a trisubstituted urea (N'-Ethyl-N,N-diphenylurea)[2].

Protocol A: Upstream Synthesis of the Carbamoyl Chloride Intermediate

Objective: Generate the reactive electrophile safely and efficiently.

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.

  • Phosgenation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Addition: Cool the N-ethylaniline solution to 0 °C using an ice bath. Slowly add the triphosgene solution via a dropping funnel over 30 minutes[2].

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours[2].

  • Validation: Monitor the formation of the intermediate via Thin-Layer Chromatography (TLC).

Expert Insight (Causality): Triphosgene is selected over phosgene gas to mitigate severe inhalation hazards while maintaining precise stoichiometric control. The strict 0 °C temperature during addition is critical; it suppresses runaway exothermic pathways and minimizes the formation of symmetrical urea byproducts[2]. Because carbamoyl chlorides are sensitive to hydrolytic degradation, this intermediate is typically utilized in situ without isolation[2].

Protocol B: Downstream Synthesis of N'-Ethyl-N,N-diphenylurea

Objective: Trap the electrophile with a nucleophile to yield the final stable product.

  • Nucleophile Preparation: In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C[2].

  • Coupling: Slowly cannulate the crude N-ethyl-N-phenylcarbamoyl chloride solution (from Protocol A) into the diphenylamine mixture[2].

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Quenching & Workup: Quench the reaction with water. Extract the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude product via silica gel column chromatography using a gradient of hexanes and ethyl acetate (starting at 5% and increasing to 20% EtOAc)[2].

Expert Insight (Causality): Triethylamine is deployed as an acid scavenger. As the nucleophilic acyl substitution proceeds, HCl is generated. Without a base, the HCl would protonate the diphenylamine nucleophile, halting the reaction. Triethylamine neutralizes the acid, driving the reaction to completion[2].

Workflow Step1 Step 1: Phosgenation N-ethylaniline + Triphosgene Toluene, 0°C to RT QC1 QC Check: TLC Monitoring Confirm intermediate formation Step1->QC1 Step2 Step 2: Nucleophilic Coupling Add Diphenylamine + NEt3 DCM, 0°C to RT QC1->Step2 Step3 Step 3: Workup & Purification Silica Gel Chromatography Step2->Step3 Product Pure N'-Ethyl-N,N-diphenylurea Step3->Product

Step-by-step experimental workflow for the synthesis and utilization of the compound.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch or commercial starting material, rigorous analytical validation is required. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purity profiling of this compound[5].

Table 2: Analytical HPLC Parameters for Quality Control
ParameterSpecificationCausality / Rationale
Stationary Phase Newcrom R1 or C18 (3 µm)Provides optimal retention for the hydrophobic phenyl and ethyl moieties, allowing scalability to UPLC[5].
Mobile Phase Acetonitrile (MeCN) / WaterStandard reverse-phase gradient effectively resolves the carbamoyl chloride from unreacted amine precursors[5].
Acidic Modifier (UV) Phosphoric AcidSuppresses the ionization of residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes[5].
Acidic Modifier (MS) Formic AcidA volatile alternative to phosphoric acid, strictly required to prevent mass spectrometer source fouling during LC-MS[5].

Safety, Handling, and Storage

  • Moisture Sensitivity: Carbamoyl chlorides are highly sensitive to ambient moisture. Hydrolysis of CAS 33758-39-3 results in the liberation of carbon dioxide gas and the regeneration of N-ethylaniline.

  • Storage: The compound must be stored under a strictly inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent hydrolytic degradation and preserve electrophilic integrity.

  • Toxicity: As an active electrophile, it acts as an alkylating/acylating agent. It must be handled exclusively within a certified chemical fume hood using appropriate personal protective equipment (PPE) to prevent dermal exposure and inhalation.

References

  • Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • Separation of Ethyl(phenyl)carbamoyl chloride on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

  • N-Ethyl-N-phenylcarbamic chloride - CAS Common Chemistry. American Chemical Society. URL:[Link]

  • 1-pyridyltetrazolinone derivatives - European Patent Office - EP 0692482 A2. Google Patents.

Sources

Technical Guide: Synthesis of Ethyl(phenyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, handling, and characterization of Ethyl(phenyl)carbamoyl chloride (also known as N-Ethyl-N-phenylcarbamoyl chloride), a critical electrophilic intermediate used in the derivatization of pharmacophores and the synthesis of substituted ureas and carbamates.

CAS No: 33758-39-3 Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol [1]

Executive Summary

Ethyl(phenyl)carbamoyl chloride is a disubstituted carbamoyl chloride formed by the phosgenation of N-ethylaniline. Unlike its monosubstituted counterparts, it lacks an acidic N-H proton, rendering it stable against self-polymerization (isocyanate formation) but highly reactive toward nucleophiles (alcohols, amines, thiols).

This guide presents two synthetic routes:

  • The Triphosgene Route (Laboratory Standard): Recommended for research scales (<100g) due to enhanced safety profiles and solid-state reagent handling.

  • The Phosgene Gas Route (Industrial Reference): Included for context on large-scale manufacturing mechanics.

Mechanistic Foundations

The reaction follows a nucleophilic acyl substitution pathway. The secondary amine (N-ethylaniline) acts as a nucleophile attacking the electrophilic carbonyl carbon of the phosgene equivalent.

Key Mechanistic Steps:

  • Activation: Triphosgene decomposes in situ to generate phosgene.

  • Nucleophilic Attack: The lone pair of the N-ethylaniline nitrogen attacks the carbonyl carbon.

  • Elimination: A chloride ion is eliminated, restoring the carbonyl double bond.

  • Scavenging: The resulting HCl is neutralized by an auxiliary base (e.g., pyridine or triethylamine) or removed thermally to prevent amine salt formation, which would arrest the reaction.

Mechanism Start N-Ethylaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Attack on C=O Phosgene Phosgene Source (Electrophile) Phosgene->Inter Product Ethyl(phenyl)carbamoyl Chloride Inter->Product -Cl elimination Byprod HCl / Amine Salt Inter->Byprod Base Scavenging

Figure 1: Mechanistic pathway for the chloroformylation of secondary amines.

Chemical Profile & Safety Architecture

Warning: Carbamoyl chlorides are suspected carcinogens and potent lachrymators. They hydrolyze slowly in moist air to release HCl.

PropertyValueNotes
Appearance Viscous Oil / Low-melting SolidOften solidifies upon prolonged cooling (similar to N-methyl analog, MP ~87°C).
Boiling Point >260°C (Predicted)Decomposes before boiling at atm pressure; distill under high vacuum.
Solubility DCM, Toluene, THF, EtOAcReacts with water and alcohols.
Stability Moisture SensitiveStore under Argon/Nitrogen at 2-8°C.

Engineering Controls:

  • Fume Hood: Mandatory. Face velocity >100 fpm.

  • Quench Station: Prepare a saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide solution to neutralize equipment immediately after use.

Protocol A: The Triphosgene Route (Recommended)

Target Scale: 10–50 mmol

This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline solid that is safer to weigh and handle than phosgene gas.[2] One mole of triphosgene generates three moles of phosgene equivalents.

Reagents
  • Substrate: N-Ethylaniline (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv) [Note: Slight excess ensures complete conversion]

  • Base: Pyridine or Triethylamine (1.1 equiv) [Optional if refluxing in toluene to drive off HCl]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology

1. Reactor Setup:

  • Flame-dry a 3-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (Argon/N₂).[3]

  • Connect the outlet to a caustic scrubber (NaOH solution) to trap escaping HCl or phosgene traces.

2. Solubilization:

  • Charge the RBF with Triphosgene (0.4 equiv) and anhydrous DCM .[3] Cool to 0°C in an ice bath.

  • Critical: Ensure the system is strictly anhydrous to prevent hydrolysis of the reagent.

3. Controlled Addition:

  • Dissolve N-Ethylaniline (1.0 equiv) and Pyridine (1.1 equiv) in a separate portion of DCM.

  • Transfer this solution to the addition funnel.

  • Add the amine solution dropwise over 45–60 minutes.

    • Observation: A white precipitate (Pyridine·HCl) will form immediately.

    • Control: Maintain internal temperature <5°C to prevent decomposition.

4. Reaction & Maturation:

  • Once addition is complete, allow the mixture to warm to Room Temperature (RT).

  • Stir for 3–12 hours.

  • Process Analytical Technology (PAT): Monitor reaction via TLC (Hexane/EtOAc 8:2). The starting amine spot should disappear.

5. Workup & Isolation:

  • Filter the reaction mixture through a fritted glass funnel or Celite pad to remove the Pyridine·HCl salt.[1][4]

  • Wash the filtrate with:

    • Cold 1M HCl (2x) – Removes unreacted amine.

    • Saturated NaHCO₃ (2x) – Neutralizes acidity.

    • Brine (1x).

  • Dry the organic phase over anhydrous MgSO₄.[5]

6. Purification:

  • Concentrate under reduced pressure (Rotavap).

  • Result: The product is typically obtained as a yellow/orange oil that may crystallize.

  • Validation: If purity is <95%, perform Kugelrohr distillation under high vacuum (<1 mmHg).

Workflow Setup Setup: Flame-dry glassware Charge Triphosgene/DCM Cool to 0°C Add Addition: Dropwise N-Ethylaniline + Base over 1 hr Setup->Add React Reaction: Warm to RT Stir 3-12 hrs Add->React Check PAT Check: TLC/GC (Amine consumed?) React->Check Check->React No (Stir longer) Filter Workup: Filter Salts Acid/Base Wash Check->Filter Yes Isolate Isolation: Dry & Concentrate (Vac Distillation if needed) Filter->Isolate

Figure 2: Experimental workflow for the Triphosgene synthesis route.

Quality Control & Characterization

To certify the synthesized material as "Drug Development Grade," it must pass the following structural checkpoints.

TechniqueExpected Signal (Diagnostic)Structural Insight
FT-IR 1735–1750 cm⁻¹ (Strong) Carbonyl (C=O) stretch. Confirms acyl chloride formation.[1][3][5]
¹H NMR δ 1.1 (t, 3H), 3.8 (q, 2H) Ethyl group signals. Note the downfield shift of the CH₂ due to the carbamoyl group.
¹H NMR δ 7.2–7.5 (m, 5H) Aromatic protons.
GC-MS M+ peak at 183/185 m/z Confirms molecular weight and Chlorine isotope pattern (3:1 ratio).
TLC No amine spot Confirm absence of starting material (N-ethylaniline) using ninhydrin stain.

Troubleshooting:

  • Hydrolysis: If the IR shows a broad peak at 3300–3500 cm⁻¹, the product has hydrolyzed to the carbamic acid (unstable) or amine. Re-dry solvents and repeat.

  • Dimerization: If a peak appears >200 m/z in MS, you may have formed the urea (N,N'-diethyl-N,N'-diphenylurea) due to insufficient phosgene or water contamination.

References

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.
  • Pasquato, L. (2020). "Triphosgene".[3][6][7] Encyclopedia of Reagents for Organic Synthesis.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 96376, Ethyl(phenyl)carbamoyl chloride.

  • BenchChem. (2025).[3][5][7] Technical Guide to N-ethylcarbamoyl Chloride Synthesis.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Carbamoyl Chlorides.

Sources

Ethyl(phenyl)carbamoyl chloride: Nomenclature, Properties, and Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl(phenyl)carbamoyl chloride is a highly reactive electrophilic intermediate fundamentally embedded in modern organic synthesis. Serving as a precise acylating agent, it is indispensable for the construction of complex carbamates and asymmetric ureas. This technical whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, mechanistic role in synthesis, and field-proven experimental protocols. Designed for researchers and drug development professionals, this guide emphasizes causality in experimental design and self-validating methodologies to ensure high-yield, reproducible outcomes in pharmaceutical and agrochemical development.

Chemical Identity & Nomenclature

Accurate chemical identification is critical for regulatory compliance and cross-disciplinary research. The compound is widely recognized by its IUPAC name, N-ethyl-N-phenylcarbamoyl chloride, though several synonyms are prevalent in industrial literature.

Table 1: Chemical Nomenclature & Identifiers

DescriptorValue
IUPAC Name N-ethyl-N-phenylcarbamoyl chloride
CAS Registry Number 33758-39-3
Common Synonyms Ethyl(phenyl)carbamoyl chloride; N-Ethyl-N-phenylcarbamic chloride; Carbaniloyl chloride, N-ethyl-
Molecular Formula C₉H₁₀ClNO
InChIKey CDGCUPPKLDOYGV-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)C(=O)Cl

Data supported by and .

Physicochemical Properties & Mechanistic Role

Understanding the physical state and reactivity profile of N-ethyl-N-phenylcarbamoyl chloride is essential for maintaining anhydrous reaction conditions and predicting kinetic behavior.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 183.63 g/mol
Melting Point 49–50 °C
Physical State Low-melting solid / Liquid (ambient-dependent)
Solubility Soluble in Toluene, Dichloromethane (DCM), Ethyl Acetate
Reactivity Moisture-sensitive; hydrolyzes to release HCl and CO₂
The Causality of Carbamoyl Chlorides in Synthesis

In the synthesis of ureas, directly reacting phosgene gas with a mixture of two different secondary amines typically yields a chaotic, statistical mixture of symmetric and asymmetric ureas.

By synthesizing N-ethyl-N-phenylcarbamoyl chloride as an isolated intermediate, chemists create a stable yet highly reactive electrophile. The causality here is stoichiometric control: isolating this intermediate prevents symmetric homocoupling. It allows for the controlled, stepwise introduction of a second, distinct amine nucleophile, driving the reaction exclusively toward the desired asymmetric trisubstituted or tetrasubstituted urea.

Mechanistic Workflow

The following diagram illustrates the logical relationship and synthetic workflow for generating an asymmetric urea (N'-Ethyl-N,N-diphenylurea) using the carbamoyl chloride intermediate.

G N1 N-ethylaniline (Amine Nucleophile) N3 N-ethyl-N-phenylcarbamoyl chloride (Reactive Intermediate) N1->N3 Acylation (0°C) N2 Triphosgene (Phosgene Equivalent) N2->N3 Dropwise Addition N6 N'-Ethyl-N,N-diphenylurea (Asymmetric Urea Target) N3->N6 Nucleophilic Acyl Substitution N4 Diphenylamine (Secondary Amine) N4->N6 Amine Activation N5 Triethylamine (Acid Scavenger) N5->N6 HCl Neutralization

Fig 1. Stepwise synthesis of asymmetric ureas via the N-ethyl-N-phenylcarbamoyl chloride intermediate.

Experimental Protocol: Synthesis of N'-Ethyl-N,N-diphenylurea

This protocol details the synthesis of a trisubstituted urea, demonstrating the utility of N-ethyl-N-phenylcarbamoyl chloride. Every step is designed as a self-validating system to ensure safety and reaction completion, adapted from established .

Step 1: Generation of the Carbamoyl Chloride Intermediate
  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.

  • Thermal Control: Cool the system to 0 °C using an ice bath.

    • Causality: Acylation with phosgene equivalents is highly exothermic. Maintaining 0 °C suppresses kinetic side reactions and prevents the premature degradation of the reagents.

  • Acylation: Dissolve triphosgene (0.4 eq) in anhydrous toluene and add dropwise via a dropping funnel over 30 minutes.

    • Causality: Triphosgene is utilized as a crystalline, safer equivalent to phosgene gas. While 0.33 equivalents provide the exact stoichiometric requirement of phosgene, using 0.4 equivalents ensures complete electrophilic conversion of the amine.

  • Validation: Allow the mixture to warm to room temperature and stir for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC). The complete disappearance of the N-ethylaniline spot confirms the self-limiting conversion to N-ethyl-N-phenylcarbamoyl chloride.

Step 2: Nucleophilic Acyl Substitution
  • Amine Activation: In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Coupling: Transfer the intermediate solution from Step 1 into the diphenylamine solution via cannula to maintain anhydrous conditions.

  • Acid Scavenging:

    • Causality: As the secondary amine attacks the carbamoyl chloride, HCl gas is generated as a byproduct. Triethylamine acts as an in situ acid scavenger. Without it, the generated HCl would protonate the diphenylamine, deactivating it as a nucleophile and halting the reaction.

  • Quenching & Validation: Stir overnight at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Validation: The visible evolution of CO₂ gas indicates the successful neutralization of unreacted acid chlorides and residual HCl, validating that the reactive species have been safely terminated.

  • Purification: Extract the organic layer with DCM, dry over anhydrous MgSO₄ (to remove trace aqueous phase), and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography with a gradient of 5% to 20% ethyl acetate in hexanes. Validate the purity of the final fractions by TLC and UV visualization prior to solvent removal.

Applications in Drug Development & Agrochemicals

The structural motif provided by N-ethyl-N-phenylcarbamoyl chloride is highly prized across multiple life-science domains:

  • Agrochemical Development: The compound is a critical building block in the synthesis of 1-pyridyltetrazolinone derivatives. According to, reacting tetrazolinone intermediates with carbamoyl chlorides yields compounds with exceptionally powerful herbicidal properties, offering superior environmental stability and target-enzyme binding compared to prior art.

  • Pharmaceutical Intermediates: Carbamoyl chlorides are direct precursors to benzamide derivatives and urea-based Hsp90 (Heat shock protein 90) inhibitors, which are heavily investigated in oncology. Furthermore, closely related analogues (such as N-ethyl-N-methylcarbamoyl chloride) are utilized to synthesize the carbamate moiety in Rivastigmine, an FDA-approved CNS drug for Alzheimer's and Parkinson's disease dementia.

Safety & Handling Protocols

Due to its electrophilic nature, N-ethyl-N-phenylcarbamoyl chloride poses specific occupational hazards. According to the, the substance is classified under the following GHS hazard statements:

  • Acute Tox. 4 (Oral): H302 (Harmful if swallowed)

  • Skin Corr. 1B: H314 (Causes severe skin burns and eye damage)

  • STOT SE 3: H335 (May cause respiratory irritation)

Self-Validating Safety Practices:

  • Moisture Exclusion: The compound must be stored under an inert gas (Nitrogen or Argon). Exposure to ambient humidity results in rapid hydrolysis, generating corrosive HCl gas. A sudden drop in internal bottle pressure or the presence of a white crust indicates compromised storage.

  • Ventilation: All manipulations must be performed in a certified fume hood to validate that any inadvertently generated HCl or unreacted phosgene equivalents are safely exhausted away from the operator.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl(phenyl)carbamoyl chloride | CID 96376." PubChem Database. Available at:[Link]

  • American Chemical Society (ACS). "N-Ethyl-N-phenylcarbamic chloride." CAS Common Chemistry. Available at:[Link]

  • European Patent Office. "1-pyridyltetrazolinone derivatives." Patent EP0692482A2.
  • European Chemicals Agency (ECHA). "Ethyl(phenyl)carbamoyl chloride - Substance Information." ECHA CHEM Database. Available at:[Link]

Methodological & Application

Application Note: Protocol for the Synthesis of Carbamates Using Ethyl(phenyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction and Chemical Grounding

Ethyl(phenyl)carbamoyl chloride (CAS RN: 33758-39-3), also recognized systematically as N-ethyl-N-phenylcarbamic chloride, is a highly reactive, disubstituted acylating agent[1]. It is a premier building block in drug discovery and agrochemistry for installing the N-ethyl-N-phenylcarbamate linkage. This functional group is frequently utilized to modulate molecular lipophilicity, improve metabolic stability, or serve as a robust directing group in complex Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Insights: The Causality of Experimental Design

Understanding the underlying reaction mechanism is essential for troubleshooting and optimizing synthetic yields. Because Ethyl(phenyl)carbamoyl chloride is a disubstituted amine derivative, it lacks the N-H proton required to form a highly reactive isocyanate intermediate via dehydrohalogenation[2].

Instead, its reaction with alcohols proceeds strictly through a nucleophilic acyl substitution (addition-elimination) mechanism [3]:

  • Addition: The nucleophilic oxygen of the alcohol substrate attacks the electrophilic carbonyl carbon of the carbamoyl chloride, generating a transient, negatively charged tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the chloride leaving group and yielding the target carbamate along with one equivalent of hydrogen chloride (HCl)[3][4].

The Competing Hydrolysis Pathway (Moisture Sensitivity): Carbamoyl chlorides are highly sensitive to water. If moisture is present in the reaction vessel, water acts as a competing nucleophile, leading to hydrolysis. This forms an unstable carbamic acid intermediate that rapidly decarboxylates into N-ethylaniline and carbon dioxide (CO2) gas[2][5]. Therefore, the absolute exclusion of water—achieved by using anhydrous solvents and inert atmospheres—is not merely a best practice, but the fundamental causal requirement for preventing reagent degradation.

Mechanism R Ethyl(phenyl)carbamoyl chloride (Electrophile) TI Tetrahedral Intermediate [R2N-C(O-)(OR')Cl] R->TI + R'-OH (Target) CA Carbamic Acid [R2N-COOH] R->CA + H2O (Side Reaction) N Alcohol (R'-OH) (Nucleophile) N->TI W Water (H2O) (Moisture) W->CA P Target Carbamate [R2N-COOR'] TI->P - HCl (Requires Base) D Decomposition N-Ethylaniline + CO2 CA->D - CO2 (Gas Evolution)

Mechanistic divergence of Ethyl(phenyl)carbamoyl chloride: Carbamate formation vs. Hydrolysis.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following protocols are designed as self-validating systems. Observational cues are integrated directly into the steps to confirm the reaction trajectory.

Protocol A: Standard Base-Mediated Synthesis

Optimal for primary/secondary aliphatic alcohols and unhindered phenols.

Reagents & Equivalents:

  • Alcohol/Phenol substrate: 1.0 equiv.

  • Ethyl(phenyl)carbamoyl chloride: 1.1 to 1.2 equiv.

  • Non-nucleophilic Base (e.g., Pyridine, Triethylamine, or DIPEA): 1.5 to 2.0 equiv.[4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon to establish an inert atmosphere.

  • Substrate Dissolution: Dissolve the alcohol (1.0 equiv.) in anhydrous DCM (approx. 0.1 M to 0.5 M concentration). Add the base (1.5 equiv.).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: The reaction is highly exothermic[6]; cooling prevents thermal degradation and minimizes side reactions.

  • Reagent Addition: Dissolve Ethyl(phenyl)carbamoyl chloride (1.1 equiv.) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 16 hours.

  • In-Process Validation: Monitor via TLC (Thin-Layer Chromatography). The reaction is complete when the starting alcohol spot disappears and a higher-Rf (less polar) carbamate spot emerges. Note: If bubbling is observed upon reagent addition, moisture has contaminated the system (CO2 evolution).

  • Work-Up Logic: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M Aqueous HCl: Extracts unreacted base and any N-ethylaniline byproduct[4].

    • Saturated NaHCO3: Neutralizes residual acid from the previous wash[4].

    • Brine: Removes bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Zinc Chloride-Catalyzed Synthesis

Optimal for sterically hindered alcohols or electron-deficient phenols where Protocol A stalls.

Recent synthetic advancements demonstrate that Lewis acids like ZnCl2 can significantly accelerate carbamate formation by coordinating with the carbamoyl chloride, thereby enhancing the electrophilicity of the carbonyl carbon[7][8].

Step-by-Step Methodology:

  • Catalyst Activation: Under an N2 atmosphere, add anhydrous Zinc Chloride (0.5 equiv.) and Ethyl(phenyl)carbamoyl chloride (1.2 equiv.) to anhydrous toluene. Stir at room temperature for 10 minutes to allow the Lewis acid-electrophile complex to form[7].

  • Substrate Addition: Add the hindered alcohol/phenol (1.0 equiv.) to the activated mixture.

  • Thermal Activation: Heat the reaction to 110 °C (reflux) and stir until completion (typically 12-24 hours)[8].

  • Work-Up: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and purify via chromatography[7].

Workflow A 1. Preparation Anhydrous Solvent + Alcohol + Base B 2. Temperature Control Cool to 0 °C (Exothermic Control) A->B C 3. Reagent Addition Dropwise Ethyl(phenyl)carbamoyl chloride B->C D 4. Reaction & Validation Stir at RT, Monitor via TLC C->D E 5. Acid/Base Work-up 1M HCl wash -> NaHCO3 -> Brine D->E F 6. Isolation Dry (MgSO4) & Flash Chromatography E->F

General experimental workflow for base-mediated carbamate synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes based on the chosen synthetic pathway and substrate class. Processes utilizing carbamoyl chlorides generally require a slight molar excess (10-20%) of the reagent to drive the reaction to completion and compensate for trace hydrolytic loss[6].

Substrate ClassRecommended ProtocolEquivalents (Reagent : Base/Cat)Temp / TimeExpected YieldKey Validation Metric
Primary Aliphatic Alcohols Protocol A (Base-Mediated)1.1 eq Reagent : 1.5 eq Pyridine0 °C to RT / 2-4 h85 - 95%Rapid TLC shift; no gas evolution.
Secondary Aliphatic Alcohols Protocol A (Base-Mediated)1.2 eq Reagent : 2.0 eq TEA0 °C to RT / 6-12 h75 - 85%Moderate TLC shift.
Unhindered Phenols Protocol A (Base-Mediated)1.1 eq Reagent : 1.5 eq DIPEART / 4-8 h80 - 90%UV-active product spot on TLC.
Sterically Hindered Alcohols Protocol B (ZnCl2-Catalyzed)1.2 eq Reagent : 0.5 eq ZnCl2110 °C / 12-24 h60 - 80%Requires heating; monitor via LC-MS.

Safety and Handling

Ethyl(phenyl)carbamoyl chloride is a corrosive and moisture-sensitive electrophile[3].

  • Storage: Store under an inert gas (Argon/Nitrogen) in a tightly sealed container at 2-8 °C to prevent degradation[3].

  • PPE: Handle exclusively in a certified chemical fume hood using heavy-duty chemical-resistant gloves and safety goggles.

  • Toxicity: Carbamoyl chlorides are highly reactive acylating agents; exposure can cause severe skin burns and respiratory tract irritation[3].

References

1.[4] Benchchem. "Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives." Source: benchchem.com. URL: 2.[3] Benchchem. "N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications." Source: benchchem.com. URL: 3.[7] PMC. "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine." Source: nih.gov. URL: 4.[8] ACS Omega. "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine." Source: acs.org. URL: 5.[5] Wikipedia. "Carbamoyl chloride." Source: wikipedia.org. URL: 6.[2] PMC. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." Source: nih.gov. URL: 7.[6] QuickCompany. "Improved Process For The Preparation Of Carbamoyl Chloride And Chloroformate." Source: quickcompany.in. URL: 8.[1] CAS Common Chemistry. "N-Ethyl-N-phenylcarbamic chloride." Source: cas.org. URL:

Sources

Application Note: Synthesis of Unsymmetrical Ureas via N-Ethyl-N-phenylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of unsymmetrical, multi-substituted ureas is a critical workflow in the development of pharmaceuticals, including Hsp90 inhibitors and central nervous system therapeutics[1]. Traditional methods involving the direct phosgenation of amine mixtures often yield complex mixtures of symmetrical and unsymmetrical ureas[2]. To circumvent this, a stepwise approach utilizing a stable carbamoyl chloride intermediate—specifically, N-ethyl-N-phenylcarbamoyl chloride—is employed to guarantee absolute regiocontrol[3].

Chemical Causality: The Addition-Elimination Imperative

Understanding the fundamental mechanism is crucial for optimizing this protocol. When primary amines react with phosgene, they form monosubstituted carbamoyl chlorides, which readily eliminate hydrogen chloride (HCl) to form highly reactive isocyanate intermediates[4][5].

However, N-ethyl-N-phenylcarbamoyl chloride is derived from a secondary amine (N-ethylaniline) and is therefore a disubstituted electrophile. Because it lacks an N-H proton, it is chemically impossible for it to form an isocyanate[4]. Consequently, its reaction with a subsequent amine must proceed via a direct nucleophilic acyl substitution (an addition-elimination pathway). This mechanistic divergence dictates our experimental conditions: because the isocyanate pathway is blocked, the reaction requires a strong nucleophile and basic activation (such as Triethylamine or Pyridine) to stabilize the tetrahedral intermediate and drive the expulsion of the chloride leaving group[6].

Visualizing the Synthetic & Mechanistic Pathways

Workflow A N-Ethylaniline + Triphosgene B N-Ethyl-N-phenylcarbamoyl Chloride A->B Toluene, 0°C 2 Hours D N'-Ethyl-N,N-diphenylurea (Target Urea) B->D DCM, RT Overnight C Diphenylamine + TEA Base C->D Nucleophilic Attack

Workflow for the two-step synthesis of unsymmetrical ureas via a carbamoyl chloride intermediate.

Mechanism N1 Disubstituted Carbamoyl Chloride (Lacks N-H Proton) N2 Tetrahedral Intermediate (Amine Attack at Carbonyl) N1->N2 Amine Nucleophile N3 Chloride Elimination (Reformation of C=O) N2->N3 - Cl⁻ (Leaving Group) N4 Deprotonation by Base (Yields Stable Urea) N3->N4 - H⁺ (via Triethylamine)

Addition-elimination mechanism of disubstituted carbamoyl chlorides lacking an isocyanate pathway.

Experimental Methodology: A Self-Validating Protocol

Part A: Synthesis of N-Ethyl-N-phenylcarbamoyl chloride

Note: Triphosgene is highly toxic. All operations must be conducted in a certified fume hood.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Causality: Moisture reacts with triphosgene to form carbamic acids, which decarboxylate and ruin reaction stoichiometry[4].

  • Dissolution: Dissolve N-ethylaniline (1.0 eq) in anhydrous toluene and cool to 0 °C in an ice bath[3]. Causality: Toluene's non-polar nature minimizes the stabilization of charged transition states, acting as a thermal buffer against the highly exothermic phosgenation[7].

  • Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this dropwise to the N-ethylaniline solution over 30 minutes, strictly maintaining 0 °C[3].

  • Maturation: Allow the mixture to warm to room temperature and stir for 2 hours[3].

  • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. The successful formation of the carbamoyl chloride is confirmed by a new UV-active spot with a significantly higher

    
     value than the starting aniline, owing to the loss of the polar N-H bond.
    
Part B: Synthesis of N'-Ethyl-N,N-diphenylurea
  • Nucleophile Preparation: In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM)[3]. Cool to 0 °C.

  • Coupling: Transfer the unpurified N-ethyl-N-phenylcarbamoyl chloride solution from Part A into the diphenylamine solution via cannula[3].

  • Reaction Drive: Allow the mixture to warm to room temperature and stir overnight[3]. Causality: TEA is critical here not just as an acid scavenger, but to actively prevent the generated HCl from protonating the diphenylamine. Protonated amines are non-nucleophilic, which would immediately stall the addition-elimination cycle[3][6].

  • Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (

    
    )[3].
    
  • Self-Validation Check: The quenching step should produce visible

    
     gas evolution. This self-validates that the TEA successfully trapped the HCl and that any unreacted carbamoyl chloride has been safely hydrolyzed[3].
    
  • Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate)[3].

Quantitative Data: Reaction Optimization

The choice of solvent and base dramatically impacts the yield of the final urea due to the stability requirements of the tetrahedral intermediate[2][6]. The table below summarizes standard optimization parameters for the coupling phase (Part B).

EntrySolventBase (Equivalents)Amine NucleophileTime (h)Isolated Yield (%)
1Dichloromethane (DCM)Triethylamine (1.2)Diphenylamine1288%
2TolueneTriethylamine (1.2)Diphenylamine1276%
3Dichloromethane (DCM)Pyridine (1.5)Diphenylamine1281%
4Tetrahydrofuran (THF)DIPEA (1.5)Diethylamine1291%

Data Interpretation: DCM consistently outperforms Toluene in the second step. The higher dielectric constant of DCM better stabilizes the localized negative charge on the oxygen atom during the formation of the tetrahedral intermediate, accelerating the nucleophilic attack[2][6].

References

  • [7] Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. ACS Publications. 7

  • [3] Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea from N-ethylaniline. Benchchem. 3

  • [1] N-ethylcarbamoyl chloride | High-Purity Reagent. Benchchem.1

  • [4] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. 4

  • [6] Visible-light-induced phosgenation of amines by chloroform oxygenation using chlorine dioxide. Chemical Communications (RSC Publishing). 6

  • Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives. Benchchem.

  • [2] A Facile and Efficient Method for the Formation of Unsymmetrical Ureas Using DABAL-Me3. Australian Journal of Chemistry. 2

  • [5] Write reaction with it's complete mechanism involving isocyanate reaction intermediate? Filo. 5

Sources

Application Notes and Protocols for the Synthesis of O-Aryl N-Ethyl-N-Phenylcarbamates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of O-aryl carbamates is a cornerstone reaction in medicinal chemistry and drug development. These moieties are prevalent in a wide array of pharmacologically active compounds, acting as key pharmacophores or as prodrugs to enhance the physicochemical properties of parent molecules. The reaction between ethyl(phenyl)carbamoyl chloride and phenols provides a direct and efficient route to O-aryl N-ethyl-N-phenylcarbamates. This guide offers a comprehensive overview of the experimental conditions, mechanistic rationale, and detailed protocols for this transformation, designed to be a practical resource for scientists at the bench.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The formation of an O-aryl carbamate from ethyl(phenyl)carbamoyl chloride and a phenol proceeds via a classical nucleophilic acyl substitution mechanism. The reaction is predicated on the attack of the nucleophilic phenolic oxygen on the electrophilic carbonyl carbon of the carbamoyl chloride.

The key steps are as follows:

  • Activation of the Phenol (Optional but Recommended): In the presence of a base, the weakly acidic phenol is deprotonated to form a highly nucleophilic phenoxide ion. This significantly enhances the reaction rate.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the phenol (or phenoxide) attacks the carbonyl carbon of the ethyl(phenyl)carbamoyl chloride. This leads to the formation of a transient tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Proton Transfer: If the reaction is performed without a base to pre-form the phenoxide, the initial adduct is a protonated carbamate. A base in the reaction mixture then deprotonates this species to yield the final product and the hydrochloride salt of the base.

The overall reaction can be summarized as: R-OH + (C₂H₅)(C₆H₅)NCOCl → (C₂H₅)(C₆H₅)NCOOR + HCl

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise protonate the starting materials and inhibit the reaction.[2]

Experimental Design and Key Parameters

The success of the synthesis hinges on the careful control of several experimental parameters. The following table summarizes the key variables and provides guidance for optimizing the reaction conditions.

ParameterRecommended Conditions & Rationale
Ethyl(phenyl)carbamoyl Chloride 1.0 - 1.2 equivalents. A slight excess can help drive the reaction to completion, especially if the phenol is valuable.
Phenol 1.0 equivalent. The structure of the phenol can influence reactivity; electron-withdrawing groups can increase acidity and facilitate deprotonation, while sterically hindered phenols may require more forcing conditions.[3]
Base 1.1 - 2.0 equivalents. Pyridine or triethylamine (TEA) are commonly used to scavenge the HCl produced.[3][4] For less reactive phenols, a stronger, non-nucleophilic base like potassium hydroxide (KOH) or sodium hydride (NaH) can be used to pre-form the more reactive phenoxide ion.[1]
Solvent Anhydrous aprotic solvents such as Toluene , Tetrahydrofuran (THF) , or Dichloromethane (DCM) are recommended.[1][2][5] The absence of water is critical to prevent the hydrolysis of the carbamoyl chloride.[1] Solvents with reactive protons (e.g., alcohols, water) should be avoided.[6]
Temperature Can range from 0 °C to reflux (e.g., 110 °C in toluene).[3][5] Reactions with pre-formed phenoxides can often be run at lower temperatures (0 °C to room temperature). For less nucleophilic phenols or when using weaker bases like pyridine, heating may be necessary to achieve a reasonable reaction rate.[3]
Reaction Time Typically ranges from 1 to 24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Atmosphere An inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent the ingress of moisture, which can lead to the decomposition of the carbamoyl chloride.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P1 Dissolve phenol (1.0 eq.) and base (e.g., Pyridine, 1.2 eq.) in anhydrous solvent (e.g., Toluene) under N₂ atmosphere. R1 Cool solution to 0 °C (optional, for exothermic reactions). P1->R1 R2 Add Ethyl(phenyl)carbamoyl chloride (1.1 eq.) dropwise. R1->R2 R3 Stir at room temperature or heat to reflux. Monitor by TLC/LC-MS. R2->R3 W1 Cool to room temperature. Quench with water or dilute acid. R3->W1 W2 Extract with an organic solvent (e.g., Ethyl Acetate). W1->W2 W3 Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. W2->W3 W4 Dry organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. W3->W4 PU1 Purify crude product via flash column chromatography or recrystallization. W4->PU1

Caption: A typical experimental workflow for carbamate synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of a generic phenol with ethyl(phenyl)carbamoyl chloride using pyridine as the base.

Materials:

  • Phenol (1.0 eq.)

  • Ethyl(phenyl)carbamoyl chloride (1.1 eq.)

  • Anhydrous Pyridine (1.2 eq.)

  • Anhydrous Toluene

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and nitrogen inlet/outlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: To the flask, add the phenol (1.0 eq.) and anhydrous toluene. Stir until the phenol is completely dissolved. Add anhydrous pyridine (1.2 eq.) to the solution.

  • Carbamoyl Chloride Addition: Add ethyl(phenyl)carbamoyl chloride (1.1 eq.) dropwise to the stirred solution at room temperature over 10-15 minutes. An exotherm may be observed. If necessary, the flask can be cooled in an ice bath during the addition.

  • Reaction: Stir the reaction mixture at room temperature. If no significant product formation is observed by TLC after 2-3 hours, heat the mixture to 80-110 °C (reflux in toluene). Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x volume), and finally with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure O-aryl N-ethyl-N-phenylcarbamate.[3][7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive phenol.2. Inactive carbamoyl chloride due to hydrolysis.3. Insufficient heating.1. Use a stronger base (e.g., NaH) to pre-form the phenoxide before adding the carbamoyl chloride.2. Use freshly opened or purified carbamoyl chloride and ensure anhydrous conditions.3. Increase the reaction temperature and/or time.
Formation of Side Products 1. Presence of water leading to hydrolysis of the carbamoyl chloride to N-ethylaniline.2. The carbamoyl chloride may be in equilibrium with ethyl isocyanate and HCl, which can lead to other reactions.[1][9][10]1. Ensure all glassware is flame-dried and use anhydrous solvents and reagents.2. Maintain a slight excess of the base to neutralize any HCl formed and keep the reaction temperature as low as feasible to complete the reaction in a reasonable time.
Difficult Purification 1. Co-elution of product with starting materials or byproducts.2. Product is an oil that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A different stationary phase (e.g., alumina) could be explored.2. Attempt purification by distillation under high vacuum if the product is thermally stable, or try trituration with a non-polar solvent like hexanes or pentane.

Conclusion

The reaction of ethyl(phenyl)carbamoyl chloride with phenols is a robust and versatile method for the synthesis of O-aryl carbamates. By understanding the underlying mechanism and carefully controlling the key experimental parameters—particularly the choice of base, solvent, and temperature—researchers can reliably and efficiently access these valuable compounds. The protocols and insights provided herein serve as a practical guide for the successful implementation of this important transformation in a research and development setting.

References

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine - PMC. (2022-09-26). [Link]

  • Carbamate - Wikipedia. [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. [Link]

  • Carbamoyl Functionalized Bent para-Phenylenes via an Unexpected Reaction of the Burgess Reagent with α-Ketols. (2021-02-01). [Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine - HELDA - University of Helsinki. (2025-07-24). [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015-01-07). [Link]

  • Secondary carbamyl chlorides - Google P
  • New Carbamates and Related Compounds. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 101. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2025-10-16). [Link]

  • Phenol reaction. [Link]

  • Carbamoyl Functionalized Bent para-Phenylenes via an Unexpected Reaction of the Burgess Reagent with α-Ketols | Request PDF - ResearchGate. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016-01-15). [Link]

Sources

LC-MS Analysis of Ethyl(phenyl)carbamoyl Chloride Reaction Products: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl(phenyl)carbamoyl chloride is a reactive chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. As a derivative of carbamoyl chloride, its electrophilic carbonyl carbon readily undergoes nucleophilic substitution reactions with a variety of compounds, including water, alcohols, and amines. This reactivity is crucial for the synthesis of a diverse range of molecules, such as carbamate-based drugs, pesticides, and other specialty chemicals. The precise characterization and quantification of the resulting reaction products are paramount for process optimization, quality control, and regulatory compliance.

This application note provides a comprehensive guide to the analysis of ethyl(phenyl)carbamoyl chloride reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the underlying chemical principles governing its reactivity, present robust and validated LC-MS protocols for the separation and identification of key reaction products, and offer insights into the interpretation of mass spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to implement reliable analytical methodologies for monitoring reactions involving this important synthetic building block.

Chemical Reactivity and Expected Reaction Products

The reactivity of ethyl(phenyl)carbamoyl chloride is dominated by the electrophilicity of its carbonyl carbon. The electron-withdrawing effects of the chlorine atom and the nitrogen atom create a significant partial positive charge on this carbon, making it highly susceptible to nucleophilic attack. The reaction mechanism can proceed through either a bimolecular nucleophilic addition-elimination pathway or a unimolecular SN1-like pathway, depending on the nucleophile and solvent conditions.[1][2]

Here, we explore the expected products from the reaction of ethyl(phenyl)carbamoyl chloride with common nucleophiles encountered in synthetic and process chemistry.

Hydrolysis (Reaction with Water)

In the presence of water, ethyl(phenyl)carbamoyl chloride undergoes hydrolysis. The initial product is the unstable N-ethyl-N-phenylcarbamic acid, which readily decarboxylates to yield ethylaniline and carbon dioxide.[1][3] This reaction underscores the need for anhydrous conditions when handling ethyl(phenyl)carbamoyl chloride to prevent its degradation.[1]

Reaction Scheme:

C₆H₅(C₂H₅)NCOCl + H₂O → [C₆H₅(C₂H₅)NCOOH] + HCl → C₆H₅NHC₂H₅ + CO₂ + HCl

Alcoholysis (Reaction with Alcohols)

The reaction of ethyl(phenyl)carbamoyl chloride with alcohols, such as methanol or ethanol, yields the corresponding N-ethyl-N-phenylcarbamates (urethanes). These reactions are fundamental in the synthesis of various pharmaceuticals and other fine chemicals.[4]

Reaction Scheme (with Methanol):

C₆H₅(C₂H₅)NCOCl + CH₃OH → C₆H₅(C₂H₅)NCOOCH₃ + HCl

Aminolysis (Reaction with Amines)

Amines react readily with ethyl(phenyl)carbamoyl chloride to form substituted ureas. For example, the reaction with ethylamine produces N,N'-diethyl-N-phenylurea. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism.[5]

Reaction Scheme (with Ethylamine):

C₆H₅(C₂H₅)NCOCl + C₂H₅NH₂ → C₆H₅(C₂H₅)NCONHC₂H₅ + HCl

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction pathways of ethyl(phenyl)carbamoyl chloride with common nucleophiles.

Reaction_Pathways cluster_products Reaction Products EPCC Ethyl(phenyl)carbamoyl Chloride C₉H₁₀ClNO Hydrolysis_Product Ethylaniline (from Hydrolysis) EPCC->Hydrolysis_Product + H₂O - HCl, -CO₂ Alcoholysis_Product Methyl N-ethyl-N-phenylcarbamate (from Alcoholysis with Methanol) EPCC->Alcoholysis_Product + CH₃OH - HCl Aminolysis_Product N,N'-diethyl-N-phenylurea (from Aminolysis with Ethylamine) EPCC->Aminolysis_Product + C₂H₅NH₂ - HCl

Caption: Reaction pathways of ethyl(phenyl)carbamoyl chloride.

LC-MS/MS Analytical Protocol

This protocol provides a robust method for the simultaneous analysis of ethyl(phenyl)carbamoyl chloride and its primary reaction products. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Sample Preparation

Given the reactivity of ethyl(phenyl)carbamoyl chloride, rapid and appropriate sample preparation is critical to prevent unintended reactions or degradation.

Protocol for Reaction Mixture Analysis:

  • Quenching: Immediately after sampling from the reaction mixture, quench the reaction by diluting a precise volume (e.g., 100 µL) of the sample into a larger volume (e.g., 900 µL) of a cold, aprotic solvent such as acetonitrile (ACN). This will slow down the reaction rate significantly.

  • Dilution: Further dilute the quenched sample with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

Liquid Chromatography Parameters

The separation of the analyte and its products can be effectively achieved using a standard C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.

ParameterRecommended Setting
LC System High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) System
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters

Electrospray ionization (ESI) in positive ion mode is recommended for the sensitive detection of the target compounds. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification.

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions

The following table provides the predicted precursor and product ions for the target analytes. These transitions should be optimized for the specific instrument being used. The fragmentation of carbamates often involves the loss of CO₂ or cleavage of the carbamate bond.[6]

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Ethyl(phenyl)carbamoyl chloride184.06118.07 (C₆H₅NHC₂H₅)⁺91.05 (C₆H₅CH₂)⁺
Ethylaniline122.09106.07 (M-CH₄)⁺77.04 (C₆H₅)⁺
Methyl N-ethyl-N-phenylcarbamate180.10122.09 (C₆H₅NHC₂H₅+H)⁺91.05 (C₆H₅CH₂)⁺
N,N'-diethyl-N-phenylurea193.13122.09 (C₆H₅NHC₂H₅+H)⁺72.08 (C₂H₅NCO+H)⁺

Experimental Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench 1. Quench Reaction (in cold ACN) Dilute 2. Dilute Sample (with mobile phase) Quench->Dilute Filter 3. Filter Sample (0.22 µm PTFE) Dilute->Filter LC_Separation 4. HPLC/UHPLC Separation (C18 Reversed-Phase) Filter->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Peak_Integration 6. Peak Integration & Quantification MS_Detection->Peak_Integration Reporting 7. Report Generation Peak_Integration->Reporting

Caption: LC-MS/MS analytical workflow.

Data Analysis and Interpretation

Data acquisition and processing should be performed using the software provided with the mass spectrometer.

  • Quantification: Create a calibration curve for each analyte using certified reference standards. The concentration of each product in the reaction mixture can be determined by comparing its peak area to the corresponding calibration curve.

  • Confirmation: The identity of each analyte should be confirmed by the presence of both the quantifier and qualifier ion transitions at the expected retention time. The ratio of the quantifier to qualifier ion should be consistent with that of a known standard.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. Key aspects that ensure the trustworthiness of the results include:

  • Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard for each analyte class is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

  • Method Validation: The analytical method should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

  • System Suitability: Before each analytical run, a system suitability test should be performed to ensure that the LC-MS system is performing optimally. This typically involves injecting a standard mixture to verify retention time, peak shape, and signal intensity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of ethyl(phenyl)carbamoyl chloride and its key reaction products. By understanding the reactivity of the parent compound and employing a robust and validated analytical method, researchers can gain valuable insights into reaction kinetics, product distribution, and impurity profiles. The detailed methodologies and data interpretation guidelines presented here will enable scientists in the pharmaceutical and chemical industries to confidently and accurately characterize these important chemical transformations.

References

  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111.
  • Google Patents. (2012). CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke.
  • MDPI. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111.
  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • ACS Publications. (1970). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 42(12), 1435–1436.
  • PubMed. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology, 38(3), 153–158.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubMed Central (PMC). (2012). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 111–117.
  • PubMed. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical chemistry, 75(16), 4103–4112.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ResearchGate. (2014).
  • ResearchGate. (2015).
  • NTU Scholars. (2000). Solvolysis of N,N-diphenylcarbamoyl chloride revisited. Extended positive charge delocalization on phenyl rings in the transition state. Journal of Physical Organic Chemistry, 13(10), 633-639.
  • PubMed Central (PMC). (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 25(10), 1776–1786.
  • ResearchGate. (2015).
  • Organic Syntheses. (n.d.). Benzenebutanamide, N,N-diethyl-α-hydroxy-. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. International journal of molecular sciences, 12(9), 6214–6234.
  • ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12199-12209.
  • ResearchGate. (2007). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry.
  • Google Patents. (1977). US4012436A - Carbamoyl chlorides.
  • SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Journal of the Brazilian Chemical Society, 33(1), 104-112.
  • PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]

  • GEUS Publications. (2020).
  • ChemKey. (n.d.). Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines. Retrieved from [Link]

  • MDPI. (2018). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

  • BMC. (2012). Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis. Chemistry Central journal, 6(1), 143.
  • Wiley Online Library. (1993). Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates. International Journal of Chemical Kinetics, 25(8), 611-619.
  • Shimadzu. (n.d.). Determination of Aromatic Hydrocarbons in Diesel Fuel by LC-RID According to ASTM D6591. Retrieved from [Link]

  • ResearchGate. (2013).
  • ChemRxiv. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide.
  • PubMed Central (PMC). (2019). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. Molecules (Basel, Switzerland), 24(15), 2788.
  • OIV. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of Ethyl(phenyl)carbamoyl chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Ethyl(phenyl)carbamoyl chloride (CAS: 33758-39-3), also known as N-ethyl-N-phenylcarbamoyl chloride, is a highly versatile electrophilic reagent utilized extensively in pharmaceutical chemistry 1. Structurally comprising an electron-withdrawing chloride leaving group adjacent to a sterically tuned N-ethyl-N-phenyl moiety, it functions as a premier carbamoylating agent.

In modern drug development, this reagent serves two primary architectural roles:

  • Exocyclic Amine Protection in Oligonucleotides : It provides a highly lipophilic, base-stable protective group for nucleobases during solid-phase or liquid-phase oligonucleotide synthesis 2.

  • Pharmacophore Construction : It acts as a direct precursor for trisubstituted ureas and tetrazolinone derivatives, which are critical structural motifs in modern kinase inhibitors and anti-inflammatory agents 3.

The causality behind its widespread adoption lies in its balanced reactivity. Unlike highly reactive isocyanates, which are prone to moisture degradation and unwanted side reactions, the carbamoyl chloride offers controlled electrophilicity. This allows for highly regioselective reactions with primary and secondary amines under mild basic conditions.

Application I: Nucleobase Protection in Oligonucleotide Synthesis

The synthesis of therapeutic oligonucleotides (e.g., ASOs, siRNAs) requires the masking of exocyclic amines on nucleobases (such as Cytosine and Adenine) to prevent aberrant branching during phosphoramidite coupling 2. The N-ethyl-N-phenylcarbamoyl group is favored because its bulky, lipophilic nature enhances the solubility of growing oligonucleotide chains in organic solvents, while remaining completely stable to the acidic conditions of the detritylation cycle.

OligoProtection A Unprotected Nucleobase (e.g., Cytosine) C Carbamoyl-Protected Nucleobase A->C Acylation B Ethyl(phenyl)carbamoyl chloride + Pyridine / DCM B->C Reagent D Oligonucleotide Synthesis Cycle C->D Phosphoramidite Coupling E Global Deprotection (Ammonia/Heat) D->E Cleavage F Pure Oligonucleotide API E->F Final Product

Fig 1: Workflow of nucleobase exocyclic amine protection using Ethyl(phenyl)carbamoyl chloride.

Protocol 1: Transient Protection and Carbamoylation of Cytidine

This protocol utilizes a "transient protection" strategy. By first reacting the nucleoside with Trimethylsilyl chloride (TMS-Cl), the reactive hydroxyl groups are temporarily masked, ensuring that the carbamoyl chloride reacts exclusively with the exocyclic amine.

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10 mmol of Cytidine in 50 mL of anhydrous pyridine.

  • Transient O-Protection : Cool the solution to 0 °C using an ice bath. Dropwise, add 5.0 equivalents of TMS-Cl. Causality: The 0 °C temperature prevents exothermic degradation. The TMS-Cl rapidly silylates the 2', 3', and 5'-hydroxyl groups, leaving the less nucleophilic exocyclic amine exposed. Stir for 30 minutes.

  • Carbamoylation : Slowly add 1.2 equivalents of Ethyl(phenyl)carbamoyl chloride . Allow the reaction to gradually warm to room temperature and stir for 4 hours.

  • Quenching & Deprotection : Cool the mixture back to 0 °C and add 10 mL of cold water, followed by 10 mL of concentrated aqueous ammonia (stir for 15 minutes). Causality: Water hydrolyzes the unreacted carbamoyl chloride, while the brief ammonia treatment selectively cleaves the labile TMS ethers without affecting the stable N-ethyl-N-phenylcarbamoyl group.

  • Isolation : Evaporate the pyridine under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous MgSO4, and concentrate.

  • Purification : Purify via silica gel chromatography using a gradient of 2-10% Methanol in DCM.

Self-Validating Checkpoints:

  • TLC Monitoring : Monitor the consumption of the starting nucleoside (Rf ~0.1 in 10% MeOH/DCM). The protected product should appear at Rf ~0.45.

  • LC-MS Verification : Confirm product formation. The mass shift should be exactly +147.07 Da (addition of the carbamoyl group minus a proton).

Application II: Synthesis of Trisubstituted Urea Pharmacophores

Trisubstituted ureas, such as N'-Ethyl-N,N-diphenylurea, are critical intermediates for synthesizing bioactive molecules 3. Utilizing Ethyl(phenyl)carbamoyl chloride allows for the direct coupling of complex secondary amines without the need for unstable isocyanate intermediates.

UreaSynthesis N_Eth N-Ethylaniline Intermediate Ethyl(phenyl)carbamoyl chloride (Reactive Intermediate) N_Eth->Intermediate Step 1: Phosgenation Triphos Triphosgene (Toluene, 0°C) Triphos->Intermediate Product N'-Ethyl-N,N-diphenylurea (Target API Intermediate) Intermediate->Product Step 2: Carbamoylation DPA Diphenylamine + TEA (DCM, 0°C to RT) DPA->Product

Fig 2: Two-step synthesis of trisubstituted urea pharmacophores via carbamoyl chloride.

Protocol 2: Synthesis of N'-Ethyl-N,N-diphenylurea

This protocol details the coupling of the carbamoyl chloride with diphenylamine.

Step-by-Step Methodology:

  • Amine Activation : In a flame-dried flask, dissolve 10 mmol of diphenylamine and 12 mmol (1.2 eq) of Triethylamine (TEA) in 40 mL of anhydrous DCM. Cool to 0 °C in an ice bath. Causality: TEA acts as an acid scavenger. Without it, the HCl byproduct generated during the reaction would protonate the unreacted diphenylamine, halting the reaction at 50% conversion.

  • Coupling : Dissolve 10 mmol of Ethyl(phenyl)carbamoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the diphenylamine mixture via a cannula over 15 minutes 3.

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Work-Up : Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Separate the organic layer and extract the aqueous layer twice with 20 mL of DCM.

  • Purification : Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, 5% to 20% Ethyl Acetate in Hexanes gradient).

Self-Validating Checkpoints:

  • TLC Monitoring : Diphenylamine (Rf ~0.6 in 10% EtOAc/Hexanes) should disappear, replaced by a new UV-active spot (Rf ~0.4).

  • Acidification Test : If the reaction stalls, check the pH of the organic mixture with wet indicator paper. If it is acidic, the TEA has been depleted; add an additional 0.2 eq of TEA to drive the reaction to completion.

Quantitative Data & Optimization Parameters

To ensure reproducibility across different pharmaceutical applications, the following table summarizes the optimized reaction parameters and expected yields for various transformations involving Ethyl(phenyl)carbamoyl chloride.

Reaction TypeSubstrateSolvent SystemBase / ScavengerTemp ProfileTimeExpected Yield
N-Acylation (Protection) Cytidine / AdenosinePyridinePyridine (Solvent/Base)0 °C → RT4 h85 - 90%
Carbamoylation (Urea) DiphenylamineDichloromethaneTriethylamine (1.2 eq)0 °C → RT12 h78 - 85%
Tetrazolinone Synthesis Substituted TetrazolinoneToluenePotassium CarbonateReflux (110 °C)8 h70 - 80%
O-Carbamoylation Phenol derivativesTetrahydrofuranSodium Hydride (1.1 eq)0 °C → 50 °C6 h80 - 88%

Table 1: Comparative reaction parameters for the utilization of Ethyl(phenyl)carbamoyl chloride in intermediate synthesis.

Safety and Handling Considerations

Ethyl(phenyl)carbamoyl chloride is a moisture-sensitive, electrophilic reagent. Exposure to ambient humidity leads to slow hydrolysis, generating N-ethylaniline, carbon dioxide, and hydrogen chloride gas.

  • Storage : Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Handling : Always handle within a certified fume hood using standard PPE. Syringes and glassware must be oven-dried prior to use to prevent yield-reducing hydrolysis.

References
  • [3] Title: Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea from N-ethylaniline Source: Benchchem URL:

  • [1] Title: Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 Source: PubChem - NIH URL:

  • Title: Ethyl chloride - Sigma-Aldrich (Product: N-ethyl-N-phenylcarbamoyl chloride) Source: Sigma-Aldrich URL:

  • [4] Title: CN106977567B - 碱基部保护寡核苷酸 (Base-protected oligonucleotides) Source: Google Patents URL:

Sources

Application Notes and Protocols: Ethyl(phenyl)carbamoyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Chemical Profile

Ethyl(phenyl)carbamoyl chloride (CAS No. 33758-39-3) is a highly reactive electrophilic reagent utilized extensively in the synthesis of advanced agrochemicals[1]. Its primary application lies in the facile introduction of the N-ethyl-N-phenylcarbamoyl moiety into complex molecular scaffolds, serving as a critical building block for the development of carbamate, thiocarbamate, and tetrazolinone-class herbicides[2]. This application note provides a comprehensive guide to the mechanistic principles, quantitative synthesis data, and validated experimental protocols for utilizing this intermediate in agrochemical drug development.

Mechanistic Insights: The Carbamoylation Reaction

The synthetic utility of Ethyl(phenyl)carbamoyl chloride stems from the highly electrophilic nature of its carbonyl carbon. This carbon is flanked by a strongly electronegative chloride leaving group and a secondary amine group (N-ethyl-N-phenyl), making it highly susceptible to nucleophilic attack[3]. In agrochemical synthesis, this reagent undergoes nucleophilic acyl substitution when reacted with nucleophiles such as alcohols, thiols, or nitrogen-containing heterocycles (e.g., tetrazolinones)[2].

Causality in Experimental Design: The carbamoylation reaction naturally generates hydrogen chloride (HCl) as a byproduct. To prevent the acidic degradation of the starting materials and to drive the reaction equilibrium forward, an acid scavenger—typically an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA)—must be employed[4]. Furthermore, strictly anhydrous conditions are required because carbamoyl chlorides are vulnerable to hydrolysis, which yields the corresponding secondary amine and carbon dioxide gas[5].

Synthesis A Tetrazolinone Derivative (Nucleophile) D Tetrazolinone Herbicide (Product) A->D Nucleophilic Attack B Ethyl(phenyl)carbamoyl chloride (Electrophile) B->D Carbamoylation E HCl (Neutralized) B->E Leaving Group C Base Catalyst (e.g., K2CO3) C->D Promotes Reaction

Caption: Reaction pathway of Ethyl(phenyl)carbamoyl chloride with a tetrazolinone derivative.

Application in Tetrazolinone Herbicides

Tetrazolinone herbicides, synthesized via the carbamoylation of a tetrazolinone ring, are potent pre-emergence herbicides utilized primarily in rice cultivation[6]. According to the Weed Science Society of America (WSSA), these compounds belong to the Group 15 herbicide classification[7].

Mode of Action (VLCFA Inhibition): These herbicides function by inhibiting the Very-Long-Chain Fatty Acid (VLCFA) elongase complex[8]. VLCFAs (fatty acids containing more than 18 carbon atoms) are essential precursors for the formation of plant cell membranes and protective epicuticular waxes[6]. By halting VLCFA synthesis, tetrazolinone herbicides disrupt cell division and shoot emergence, leading to a characteristic "buggy-whip" appearance and eventual necrosis in susceptible grass and broadleaf weeds[8].

MOA A C18 Fatty Acids (Precursors) B VLCFA Elongase Complex A->B C Very Long Chain Fatty Acids (VLCFAs) B->C Elongation D Cell Membrane Formation & Growth C->D E Tetrazolinone Herbicide E->B Inhibits (WSSA Group 15)

Caption: Mode of action: Tetrazolinone herbicides inhibit the VLCFA elongase complex.

Quantitative Data: Synthesis of Agrochemical Intermediates

The following table summarizes the typical reaction parameters and yields when utilizing Ethyl(phenyl)carbamoyl chloride and its structural analogs in the synthesis of various agrochemical classes[2].

Agrochemical ClassTarget Compound / AnalogReagentsCatalyst / SolventTypical Yield (%)Reaction Time (h)
Tetrazolinone Herbicide Fentrazamide analogTetrazolinone + Carbamoyl ChlorideK₂CO₃ / Toluene85 - 92%4 - 6
Thiocarbamate Herbicide Thiobencarb analogThiol + Carbamoyl ChlorideNaOH / Aq. Biphasic78 - 85%2 - 4
Carbamate Insecticide Carbofuran analogPhenol + Carbamoyl ChlorideTriethylamine / DCM80 - 88%3 - 5
Experimental Protocol: Synthesis of a Tetrazolinone Herbicide Analog

This self-validating protocol details the gram-scale carbamoylation of a 1-substituted-5(4H)-tetrazolinone using Ethyl(phenyl)carbamoyl chloride to yield a biologically active herbicide analog[6].

Materials & Reagents:

  • 1-(2-chlorophenyl)-5(4H)-tetrazolinone (1.0 equiv, 10 mmol)

  • Ethyl(phenyl)carbamoyl chloride (CAS: 33758-39-3) (1.1 equiv, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol)

  • Anhydrous Toluene (50 mL)

  • Ethyl Acetate and Brine (for biphasic workup)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture : In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(2-chlorophenyl)-5(4H)-tetrazolinone (10 mmol) in 50 mL of anhydrous toluene.

    • Causality: Toluene is selected due to its high boiling point and aprotic nature, which prevents the hydrolysis of the highly reactive carbamoyl chloride while allowing for elevated reaction temperatures[5].

  • Base Addition : Add anhydrous K₂CO₃ (15 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the tetrazolinone ring, increasing its nucleophilicity.

  • Electrophile Addition : Dissolve Ethyl(phenyl)carbamoyl chloride (11 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of homocoupled or degraded side products.

  • Reflux and Monitoring : Heat the reaction mixture to 80°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase.

    • Self-Validation: The disappearance of the lower

      
       tetrazolinone spot and the emergence of a new, higher 
      
      
      
      product spot indicates successful carbamoylation. The reaction typically reaches completion within 4-6 hours[6].
  • Quenching and Workup : Cool the mixture to room temperature. Quench the reaction by adding 30 mL of distilled water to dissolve the inorganic salts (K₂CO₃ and KCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the pure tetrazolinone herbicide analog.

  • Analytical Validation : Confirm the product structure and purity using High-Performance Liquid Chromatography (HPLC) utilizing an ODS-II C18 column, an Acetonitrile:Water (70:30 v/v) mobile phase, and UV detection at 214 nm[6].

References

Sources

One-pot synthesis of O-aryl carbamates using Ethyl(phenyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract This Application Note details a robust, scalable protocol for the synthesis of O-aryl carbamates utilizing Ethyl(phenyl)carbamoyl chloride (CAS 33758-39-3).[1] O-aryl carbamates are critical pharmacophores in medicinal chemistry, serving as acetylcholinesterase inhibitors (e.g., Rivastigmine analogs) and prodrug motifs.[1] This guide moves beyond standard textbook procedures, offering an optimized "one-pot" methodology that balances atom economy with high throughput. We compare two primary activation strategies: Base-Mediated Nucleophilic Substitution and Lewis Acid Catalysis (ZnCl₂), providing researchers with flexible options depending on substrate sensitivity.[1]

Introduction & Strategic Value

The O-aryl carbamate linkage is a structural cornerstone in drug development, conferring hydrolytic stability and lipophilicity to phenolic drugs.[1] While isocyanates are traditional precursors, they are often toxic, volatile, and limited to N-monosubstituted products.[1]

Ethyl(phenyl)carbamoyl chloride represents a superior electrophile for generating N,N-disubstituted carbamates, specifically the N-ethyl-N-phenyl motif.[1] This reagent allows for the direct installation of a bulky, lipophilic carbamoyl group in a single step, avoiding the need for unstable intermediate isolation.

Key Advantages of this Protocol:

  • Safety: Avoids the use of phosgene gas or volatile isocyanates.[2]

  • Scope: Effective for both electron-rich and electron-deficient phenols.[1]

  • Efficiency: One-pot direct coupling minimizes solvent waste and workup steps.[1]

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (NAS) mechanism. The choice of base or catalyst dictates the nature of the nucleophile (phenoxide vs. coordinated phenol) and the electrophile activation.

Pathway A: Base-Mediated (Irreversible) [1]

  • Deprotonation: The base (e.g., NaH, Et₃N) deprotonates the phenol to generate a highly nucleophilic phenoxide anion.

  • Attack: The phenoxide attacks the carbonyl carbon of the carbamoyl chloride.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to form the carbamate.

Pathway B: Lewis Acid Catalyzed (ZnCl₂) [1]

  • Activation: ZnCl₂ coordinates with the carbonyl oxygen of the carbamoyl chloride, increasing its electrophilicity.

  • Coordination: The phenol coordinates to the Zinc center, increasing its acidity and proximity to the electrophile.

  • Coupling: Facile attack and ligand exchange yield the product without requiring strong bases.

Mechanism Reagent Ethyl(phenyl) carbamoyl chloride Inter_B Activated Complex [Zn-C=O...HO-Ar] Reagent->Inter_B Activation Tetra Tetrahedral Intermediate Reagent->Tetra + Phenol Substituted Phenol Inter_A Phenoxide Anion Phenol->Inter_A Deprotonation Phenol->Inter_B Coordination Base Base (NaH or Et3N) Base->Inter_A ZnCl2 ZnCl2 (Catalyst) ZnCl2->Inter_B Inter_A->Tetra Nucleophilic Attack Inter_B->Tetra Intramolecular Transfer Product O-Aryl Carbamate Tetra->Product - Cl⁻

Figure 1: Dual mechanistic pathways for carbamate formation.[1][3] Pathway A (Red) utilizes base-mediated deprotonation.[1] Pathway B (Yellow) utilizes Lewis Acid activation.[1]

Experimental Protocols

Two methods are provided. Method A is standard for robust substrates. Method B is recommended for base-sensitive substrates or sterically hindered phenols.[1]

Method A: Base-Mediated Synthesis (Standard)

Best for: Simple phenols, high-throughput screening.[1]

Materials:

  • Substituted Phenol (1.0 equiv)[3]

  • Ethyl(phenyl)carbamoyl chloride (1.2 equiv)[4]

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv) OR Triethylamine (2.0 equiv) for less acidic phenols.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Deprotonation:

    • Dissolve Phenol (1.0 mmol) in anhydrous THF (5 mL).

    • Cool to 0°C.[5]

    • Carefully add NaH (1.5 mmol). Stir for 30 minutes at 0°C until H₂ evolution ceases and the solution becomes clear/colored (phenoxide formation).

  • Addition:

    • Add Ethyl(phenyl)carbamoyl chloride (1.2 mmol) dropwise via syringe.

    • Note: The reagent is a liquid or low-melting solid; if solid, dissolve in minimal THF before addition.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench & Workup:

    • Quench carefully with saturated NH₄Cl solution (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

Method B: Zinc Chloride Catalyzed (Mild/High Efficiency)

Best for: Sterically hindered phenols, preventing side reactions, Rivastigmine-type analogs.[1]

Materials:

  • Substituted Phenol (1.0 equiv)[3]

  • Ethyl(phenyl)carbamoyl chloride (1.2 equiv)[4]

  • ZnCl₂ (0.1 - 0.2 equiv) (Anhydrous beads or 1M solution in ether)[1]

  • Solvent: Toluene (anhydrous).

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with Phenol (1.0 mmol), Ethyl(phenyl)carbamoyl chloride (1.2 mmol), and ZnCl₂ (0.1 mmol).

  • Solvent: Add Toluene (3 mL).

  • Reaction: Heat the mixture to reflux (110°C) for 6–12 hours.

    • Insight: The high temperature is required to drive the elimination of HCl, which is often purged as gas or trapped by a weak base if added (e.g., K₂CO₃).

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove Zinc salts.

    • Concentrate the filtrate.[5]

  • Purification: Recrystallization (often possible from Hexane/Et₂O) or Chromatography.

Experimental Workflow Visualization

Workflow Start Start: Substrate Selection Decision Is Substrate Base-Sensitive? Start->Decision Path_A Method A: NaH/THF (0°C -> RT) Decision->Path_A No (Standard) Path_B Method B: ZnCl2/Toluene (Reflux) Decision->Path_B Yes (Sensitive/Hindered) Monitor Monitor: TLC/LC-MS (Check for disappearance of Phenol) Path_A->Monitor Path_B->Monitor Workup Workup: Quench (NH4Cl) -> Extract (EtOAc) Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Decision tree for selecting the optimal synthesis method based on substrate properties.

Scope and Performance Data

The following table summarizes expected yields based on the electronic nature of the phenolic substrate, derived from comparative reactivity data of carbamoyl chlorides [1][3].

Substrate TypeExample PhenolElectronic EffectRecommended MethodExpected YieldNotes
Electron-Neutral PhenolNoneMethod A or B85-95%Rapid reaction.[1]
Electron-Poor 4-NitrophenolStrong WithdrawalMethod B (ZnCl₂)80-88%NaH may cause side reactions; ZnCl₂ activation is superior [3].[1]
Electron-Rich 4-MethoxyphenolDonationMethod A (NaH)90-98%Highly nucleophilic; reacts very fast at 0°C.
Steric Hindrance 2,6-DimethylphenolSteric BlockMethod A (NaH)70-80%Requires strong deprotonation to overcome sterics.[1]
Drug Scaffold 3-(1-dimethylaminoethyl)phenolComplex/AmineMethod B (ZnCl₂)75-85%Analogous to Rivastigmine synthesis; ZnCl₂ prevents amine interference [3].[1]

Troubleshooting & Expert Tips

  • Moisture Control: Carbamoyl chlorides hydrolyze to carbamic acids (which decarboxylate to amines). Ensure all solvents are anhydrous. If the reagent smells strongly of amine, it has degraded.

  • Reagent Quality: Ethyl(phenyl)carbamoyl chloride can be purified by vacuum distillation if it has darkened (oxidized/hydrolyzed) over time.

  • HCl Scavenging: In Method B, if the reaction stalls, add a heterogeneous base like K₂CO₃ or use a nitrogen sweep to remove HCl gas, shifting the equilibrium forward.

  • Regioselectivity: For polyphenols (e.g., Resorcinol), stoichiometric control (1.0 equiv) with NaH allows for selective mono-carbamoylation.

Safety Considerations

  • Toxicity: Carbamoyl chlorides are alkylating agents and suspected carcinogens. Handle only in a fume hood with double gloves (Nitrile).

  • Lachrymator: These compounds can be irritating to eyes and mucous membranes.

  • Waste: Quench excess carbamoyl chloride with aqueous ammonia or NaOH before disposal to convert it to the safer urea or amine/carbonate byproducts.

References

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).[6][7] One-Pot Synthesis of O-Aryl Carbamates . Synthesis, 48(01), 43-47.[1][7]

  • BenchChem. (2025).[3][5][8] A Comparative Guide to N-Ethylcarbamoyl Chloride and Isocyanates in Synthesis . BenchChem Technical Guides.

  • Bhatt, K. D., et al. (2022).[9] Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine . ACS Omega.

  • PubChem. (2025).[4] Ethyl(phenyl)carbamoyl chloride Compound Summary . National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl(phenyl)carbamoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the isolation and purification of compounds derived from Ethyl(phenyl)carbamoyl chloride (CAS 33758-39-3)[1]. This highly reactive, moisture-sensitive electrophile is a critical intermediate in the synthesis of complex ureas and carbamates used in drug development and agrochemistry.

Because of its high reactivity, crude reaction mixtures often contain a complex matrix of unreacted precursors, hydrolysis byproducts, and auxiliary bases. This guide is designed for application scientists and researchers to troubleshoot, optimize, and validate their purification workflows.

Diagnostic Matrix: Impurity Profiling

Before initiating purification, it is critical to understand the causality behind the impurities present in your crude mixture. The table below summarizes the quantitative data and physicochemical rationale for removing common byproducts.

Impurity ProfileCausality / OriginQuantitative IndicatorTargeted Removal Strategy
N-Ethylaniline Hydrolysis of the carbamoyl chloride or unreacted starting material.pKa ~ 5.1; High organic solubility at pH > 7.Acid Wash: Partition into the aqueous phase using 1M HCl (pH 1-2)[2].
Symmetrical Urea Moisture ingress causes carbamoyl chloride hydrolysis and subsequent dimerization[3].Rf difference typically > 0.2 vs. target product.Chromatography: Elute via silica gel flash chromatography[4].
Ethyl(phenyl)carbamoyl chloride Excess electrophilic reagent remaining post-reaction.Highly reactive; degrades on silica.Quench: Hydrolyze with saturated NaHCO₃ at 0 °C[4].
Amine Hydrochloride Salts Byproduct of the auxiliary base (e.g., Triethylamine) neutralizing HCl[5].Water solubility > 500 g/L.Aqueous Extraction: Removed entirely in the initial aqueous quench phase[5].
Validated Workflow: Standard Operating Procedure (SOP)

The following protocol outlines a self-validating system for the liquid-liquid extraction and chromatographic isolation of N-ethyl-N-phenyl ureas and carbamates.

Phase 1: Reaction Quenching and Phase Separation
  • Cooling & Quenching : Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise[4].

    • Causality: This neutralizes the HCl byproduct and safely hydrolyzes any unreacted ethyl(phenyl)carbamoyl chloride without generating a thermal spike that could degrade your target product[3].

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate[4],[5].

    • Validation Checkpoint: Ensure clear phase separation. The organic layer now contains the target urea/carbamate and non-polar impurities.

Phase 2: Targeted Washing (The Self-Validating Loop)
  • Acid Wash : Wash the combined organic layers sequentially with a dilute acid solution (1M HCl)[2].

    • Causality: Unreacted secondary amines (like N-ethylaniline or diphenylamine) are protonated to their water-soluble ammonium salts and partitioned into the aqueous layer.

    • Validation Checkpoint: Test the pH of the aqueous wash after separation. It must remain strongly acidic (pH 1-2) to confirm total amine depletion. If the pH is higher, the amine has buffered the solution; repeat the acid wash.

  • Base Wash : Wash the organic layer again with saturated NaHCO₃[2].

    • Causality: Removes residual acid from the previous step, preventing acid-catalyzed degradation of the product during concentration.

  • Brine Wash & Desiccation : Wash with saturated NaCl (brine) to pull bulk water from the organic phase, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)[2],[4].

Phase 3: Chromatographic Isolation
  • Concentration : Filter out the drying agent and concentrate the solvent under reduced pressure at a low temperature[2],[3].

  • Flash Chromatography : Purify the resulting solid or oily residue by flash column chromatography on silica gel[2],[4].

    • Causality: This final step separates the target product from non-ionizable, non-polar impurities (e.g., symmetrical ureas) based on differential adsorption.

PurificationWorkflow Start Crude Reaction Mixture Quench Aqueous Quench (Sat. NaHCO3) Start->Quench Extract Organic Extraction (DCM / EtOAc) Quench->Extract AcidWash Acid Wash (1M HCl) Extract->AcidWash BaseWash Base Wash (Sat. NaHCO3) AcidWash->BaseWash Desiccate Brine Wash & Desiccation BaseWash->Desiccate Chromatography Flash Chromatography (Silica Gel) Desiccate->Chromatography PureProduct Purified Urea/Carbamate Chromatography->PureProduct

Workflow for isolating and purifying ethyl(phenyl)carbamoyl chloride reaction products.

Expert FAQs: Troubleshooting Reaction & Purification Failures

Q: Why is my isolated yield low, and why do I observe a white precipitate during the reaction? A: This is a classic symptom of moisture contamination. Carbamoyl chlorides are highly sensitive to water[3],[1]. In the presence of moisture, ethyl(phenyl)carbamoyl chloride hydrolyzes to form N-ethylaniline, CO₂, and HCl[3]. The newly generated N-ethylaniline then acts as a nucleophile, attacking unreacted carbamoyl chloride to form a highly insoluble symmetrical urea byproduct (1,3-diethyl-1,3-diphenylurea), which precipitates out[3]. Solution: Rigorously dry all glassware, use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (nitrogen or argon)[3].

Q: Can I purify the crude product using vacuum distillation instead of chromatography? A: It is generally not recommended for carbamates and ureas unless specialized low-temperature, high-vacuum equipment is utilized. These compounds are prone to thermal decomposition[3]. Upon excessive heating, they can revert to isocyanates or undergo intramolecular cyclization[3]. Flash chromatography or recrystallization (e.g., from cold diethyl ether or hexanes) are the preferred, non-destructive purification methods[2].

Q: My product still contains traces of N-ethylaniline after the acid wash. What went wrong? A: The partition coefficient of N-ethylaniline heavily favors the organic phase unless it is fully protonated. If your 1M HCl wash was insufficient in volume or concentration, the aqueous phase may have become buffered by the amine, raising the pH above the amine's pKa (~5.1). Solution: Repeat the acid wash and implement the validation step from the SOP: test the aqueous extract with pH paper to ensure it remains strongly acidic (pH < 2) after mixing.

References
  • Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)
  • Optimizing reaction conditions for N-(2-chloroethyl)carbamoyl chloride. Benchchem.
  • Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea
  • N-ethylcarbamoyl chloride | High-Purity Reagent. Benchchem.
  • Ethyl(phenyl)carbamoyl chloride | CID 96376. PubChem - NIH.

Sources

Managing the exothermic reaction of Ethyl(phenyl)carbamoyl chloride with alcohols

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Emergency Safety Directive: The "HCl Bomb" Hazard

Read this before opening any reagent bottles.

The reaction between N-ethyl-N-phenylcarbamoyl chloride and an alcohol is a classic nucleophilic acyl substitution. While the target product (a carbamate/urethane) is stable, the byproduct is Hydrogen Chloride (HCl) gas .

In a closed system, the combination of exothermic heat generation and rapid gas evolution can pressurize glassware to the point of failure.

  • Never perform this reaction in a sealed vessel without a pressure-relief mechanism (e.g., nitrogen bubbler or scrubber).

  • Never add the acid chloride as a neat solid directly to the alcohol; always use a solution to control the rate of reaction.

Module 1: Reagent Handling & Preparation

Reagent: N-Ethyl-N-phenylcarbamoyl chloride (CAS: 33758-39-3) Physical State: Typically a low-melting solid or viscous oil (Analogous to N-methyl-N-phenylcarbamoyl chloride, MP 87–90 °C [1]).

Senior Scientist Insight: The "Solution" Solution

Many process failures occur because the reagent is added as a solid. Solid addition creates localized "hot spots" where the concentration of acid chloride is high, leading to runaway exotherms and impurity formation.

Protocol:

  • Dissolution: Dissolve the N-ethyl-N-phenylcarbamoyl chloride in the reaction solvent (e.g., DCM, THF) before starting the reaction.

  • Concentration: Aim for a 1.0 M to 2.0 M solution. This volume provides enough thermal mass to absorb heat but keeps the total volume manageable.

Module 2: Reaction Control Protocol

Synthesizing N-ethyl-N-phenylcarbamates with high fidelity.

The Setup
ComponentRecommendationTechnical Rationale
Solvent Dichloromethane (DCM) or THF (Anhydrous)DCM boils at 40°C, acting as an internal "thermal fuse" (reflux limits temp). THF is better for polar alcohols but requires lower temps (-10°C) to prevent ring-opening side reactions.
Base Scavenger Triethylamine (

) or Pyridine
Crucial: You need

1.1 equivalents. The base neutralizes HCl, driving the equilibrium forward and preventing acid-catalyzed decomposition.
Temperature Start at 0 °C; Warm to RTInitial cooling suppresses the kinetic spike; warming ensures thermodynamic completion.
Stoichiometry 1.1 eq Acid Chloride : 1.0 eq AlcoholSlight excess of the electrophile ensures complete consumption of the valuable alcohol substrate.
Step-by-Step Procedure

1. Preparation of Nucleophile (Alcohol + Base):

  • In a round-bottom flask under

    
     atmosphere, dissolve 1.0 equiv of the Alcohol  in anhydrous DCM (approx. 5–10 mL per mmol).
    
  • Add 1.2 equiv of Triethylamine (or Pyridine).

  • Observation: The solution should remain clear.

  • Cooling: Submerge flask in an ice/water bath (0 °C). Allow 15 minutes for thermal equilibration.

2. Controlled Addition (The Critical Step):

  • Load the Acid Chloride solution (prepared in Module 1) into a pressure-equalizing addition funnel or syringe pump.

  • Rate: Add dropwise over 15–30 minutes.

  • Monitor: Watch for fuming (HCl escape) or rapid boiling. If either occurs, STOP addition and let the system cool.

  • Chemistry: As the reaction proceeds, you will see a white precipitate form. This is Triethylamine Hydrochloride (

    
    ). Do not filter this yet. 
    

3. Reaction & Quench:

  • Once addition is complete, remove the ice bath. Stir at room temperature for 2–4 hours.

  • TLC Check: Monitor the disappearance of the alcohol.

  • Quench: Add Saturated Ammonium Chloride (

    
    ) solution. This protonates any remaining alkoxides and dissolves the amine salts.
    
Visual Workflow

ReactionWorkflow Start Start: Dry Glassware + N2 SolnA Soln A: Alcohol + Base (in DCM at 0°C) Start->SolnA SolnB Soln B: Acid Chloride (Dissolved in DCM) Start->SolnB Addition Controlled Addition (Dropwise, T < 5°C) SolnA->Addition Receiver SolnB->Addition Dripped into Reaction Reaction Phase (Warm to RT, 2-4h) Addition->Reaction Precipitate Forms Quench Quench: Add Sat. NH4Cl Reaction->Quench TLC Complete

Figure 1: Optimized workflow for exothermic carbamoylation. Note the separate preparation of solutions to prevent thermal shock.

Module 3: Troubleshooting & FAQs

Q1: The reaction turned into a solid block of white solid. What happened?

Diagnosis: Solvent volume was too low. The Science: The byproduct, Triethylamine Hydrochloride, is insoluble in DCM/THF. If your concentration is too high (>0.5 M), the salt precipitates so heavily it stops the stir bar. This creates "hot zones" where the reaction overheats locally. Fix:

  • Immediate: Add more anhydrous solvent until stirring resumes.

  • Prevention: Run the reaction more dilute (0.2 M – 0.3 M relative to the alcohol).

Q2: I see the product on TLC, but the yield is <50% after workup.

Diagnosis: Hydrolysis during workup or moisture ingress. The Science: Carbamoyl chlorides are moisture sensitive [2].[1][2] If your solvent wasn't dry, the chloride hydrolyzed to the amine (


) and 

before it could react with your alcohol. Alternatively, if the quench was too acidic/basic, the carbamate product might have hydrolyzed (though they are generally stable). Fix:
  • Ensure solvents are "Anhydrous" grade.

  • Keep the nitrogen line active throughout the addition.

  • Check: Look for N-ethylaniline in your crude NMR/LCMS. If present, moisture killed your reagent.

Q3: My flask pressurized and popped the septum.

Diagnosis: Runaway HCl generation. The Science: You likely added the acid chloride too fast, or the base scavenger was insufficient/inactive. The exotherm boiled the solvent, and the HCl gas expanded rapidly. Fix:

  • Use an addition funnel.

  • Ensure the system is vented through a needle to a bubbler (do not seal completely).

  • Verify Base: Ensure your Triethylamine isn't old/wet.

Q4: Can I use Pyridine instead of Triethylamine?

Answer: Yes, and often it's better. The Science: Pyridine is a weaker base but a better nucleophilic catalyst. It can form an intermediate N-acylpyridinium salt, which is a more "gentle" electrophile than the free acid chloride [3]. This often smooths out the reaction kinetics and reduces the violence of the exotherm.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected LowYield Low Yield Problem->LowYield Exotherm Excessive Heat/Pressure Problem->Exotherm Impurity Impurity: N-Ethylaniline Problem->Impurity CheckMoisture Reagent Hydrolysis LowYield->CheckMoisture Did it bubble? CheckAddRate Kinetic Runaway Exotherm->CheckAddRate Added too fast? WetReagent Competitive Hydrolysis Impurity->WetReagent Water present DrySolvents Use Anhydrous Solvent Check N2 Line CheckMoisture->DrySolvents Solution Dilute Dilute Reagent Use Ice Bath CheckAddRate->Dilute Solution FreshReagent Buy Fresh Reagent or Distill WetReagent->FreshReagent Solution

Figure 2: Diagnostic logic for common failure modes in carbamate synthesis.

References

  • Sigma-Aldrich.[3] N-Methyl-N-phenylcarbamoyl chloride Product Specification. Retrieved from (Analogous physical properties).

  • BenchChem.[2] N-ethylcarbamoyl chloride reactivity with nucleophiles. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Carbamates. Retrieved from .

  • PubChem.[4] Ethyl(phenyl)carbamoyl chloride (Compound).[4][5][6] Retrieved from .[4]

Disclaimer: This guide is for informational purposes for trained scientific personnel only. Always consult the specific Safety Data Sheet (SDS) for your chemicals before use.

Sources

Preventing the formation of byproducts in Ethyl(phenyl)carbamoyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Byproduct Formation in Ethyl(phenyl)carbamoyl Chloride Reactions Document ID: TS-EPC-2026-05 Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Reagent Profile

Welcome to the Technical Support Center. You are likely here because you are utilizing Ethyl(phenyl)carbamoyl chloride (CAS: 33758-39-3) to introduce the


-ethyl-

-phenylcarbamoyl moiety into a target scaffold (amine, alcohol, or thiol).

While this reagent is a robust electrophile, its efficacy is frequently compromised by two primary failure modes: hydrolytic decomposition and symmetrical urea formation . This guide moves beyond standard protocols to address the mechanistic root causes of these impurities and provides self-validating workflows to eliminate them.

Quick Reference Data
PropertyValueCritical Note
Molecular Formula

Molecular Weight 183.64 g/mol
Physical State Solid (Low MP: ~50°C) or LiquidOften supplied as a melt or solution.[1]
Main Impurity

-Ethylaniline
Result of hydrolysis; leads to urea byproducts.
Storage 2-8°C, Inert GasStrictly Anhydrous.

Module 1: Reagent Integrity & Handling

User Query: "I just opened a new bottle, but my LC-MS shows a significant peak for N-ethylaniline (


 121). Is the reagent usable?"
Technical Diagnosis

The presence of


-ethylaniline indicates hydrolytic degradation . Unlike mono-substituted carbamoyl chlorides, Ethyl(phenyl)carbamoyl chloride cannot eliminate HCl to form an isocyanate. Instead, it reacts with atmospheric moisture to form a transient carbamic acid, which immediately decarboxylates.

The Cascade Effect:

  • Hydrolysis: Reagent +

    
    
    
    
    
    
    
    -Ethylaniline +
    
    
    +
    
    
    .
  • Byproduct Generation: The newly formed

    
    -ethylaniline is a nucleophile. It attacks the remaining reagent to form 1,3-diethyl-1,3-diphenylurea  (the "Symmetrical Urea").
    
Troubleshooting Protocol

If


-ethylaniline is present >5%:
  • Do NOT use for critical couplings. The amine will compete with your substrate for the reagent.

  • Purification: The reagent can be recrystallized from anhydrous hexane/pentane (if solid) or distilled under high vacuum (if liquid/melt), though distillation carries thermal decomposition risks.

  • Prevention: Store under Argon/Nitrogen. Seal with parafilm. Warm to room temperature before opening to prevent condensation.

Module 2: Reaction Optimization & Byproduct Prevention

User Query: "I am seeing a persistent impurity at roughly double the molecular weight of the reagent. Increasing the equivalents of chloride didn't help."

Technical Diagnosis

You are observing the Symmetrical Urea (1,3-diethyl-1,3-diphenylurea) . This forms when the reaction conditions inadvertently favor the reaction of the reagent with its own degradation product (


-ethylaniline) rather than your substrate.

Mechanistic Pathway Visualization The following diagram illustrates the competitive pathways leading to the desired product versus the symmetrical urea byproduct.

ReactionPathways Reagent Ethyl(phenyl)carbamoyl chloride Product Desired Product (Urea/Carbamate) Reagent->Product + Substrate (Fast w/ Base) Intermed N-Ethyl-N-phenylcarbamic acid (Transient) Reagent->Intermed + H2O (Hydrolysis) SymUrea Symmetrical Urea (Byproduct) Reagent->SymUrea Substrate Target Nucleophile (R-NH2 / R-OH) Substrate->Product Water Moisture (Trace H2O) Aniline N-Ethylaniline (Degradant) Intermed->Aniline - CO2 Aniline->SymUrea + Reagent (Competitive Reaction)

Caption: Competitive pathways. Red paths indicate failure modes triggered by moisture, leading to symmetrical urea formation.

Optimization Strategy
1. The "Reverse Addition" Technique

To minimize urea formation, high local concentrations of the reagent relative to the substrate should be avoided if the substrate is slow to react. However, for this specific byproduct (where the reagent decomposes to attack itself), the priority is scavenging the degradant .

  • Standard Protocol: Add Reagent to Substrate + Base.

  • Correction: Ensure the Base is present before the acid chloride is added. The base neutralizes the HCl generated.[2]

2. Base Selection (The HCl Trap)

The choice of base is critical.

  • Triethylamine (TEA) / DIPEA: Standard choices. Effective, but the hydrochloride salts can be hygroscopic, pulling moisture into the reaction.

  • Pyridine: Excellent solvent/base combination for acylations. It forms an N-acylpyridinium intermediate (highly reactive) that accelerates the attack of your substrate, outcompeting the hydrolysis pathway.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Use only in biphasic systems (DCM/Water) if the reaction is extremely fast (Schotten-Baumann conditions). Generally avoid for this moisture-sensitive reagent unless necessary.
3. Solvent & Temperature
  • Solvent: Anhydrous DCM, THF, or Toluene. Avoid alcohols.

  • Temperature: Start at 0°C . The hydrolysis rate decreases significantly at lower temperatures. Warm to RT only after 1 hour.

Module 3: Workup & Isolation

User Query: "My reaction is complete, but I can't separate the excess reagent residues from my product. The N-ethylaniline peak keeps showing up."

Technical Diagnosis

Ethyl(phenyl)carbamoyl chloride is lipophilic. Upon quenching with water, it generates


-ethylaniline. If your product is also lipophilic, they will co-elute.
The "Chemical Scavenger" Protocol

Do not rely solely on chromatography. Use a chemical wash to remove the specific byproducts.

Step-by-Step Workup:

  • Quench: Add a small amount of 3M NaOH (if product is base-stable) or saturated

    
     . This forces the hydrolysis of remaining reagent.
    
  • Acid Wash (CRITICAL):

    • The hydrolysis product is

      
      -ethylaniline  (a secondary amine).
      
    • Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Mechanism:[2][3][4][5][6] The acid protonates the

      
      -ethylaniline, rendering it water-soluble. It will partition into the aqueous layer, leaving your neutral urea/carbamate product in the organic layer.
      
  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation Table: Workup Solvents

Contaminant Wash Solution Mechanism

| Unreacted Reagent | Sat.


 / Water | Hydrolyzes reagent to aniline + 

. | |

-Ethylaniline
| 1M HCl (3x washes) | Protonation (

); removes to aqueous phase. | | Pyridine/TEA | 1M HCl /

(for Pyridine) | Protonation / Complexation. |

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96376, Ethyl(phenyl)carbamoyl chloride.[7] Retrieved from [Link][7]

  • European Chemicals Agency (ECHA). Ethyl(phenyl)carbamoyl chloride - Substance Information.[7][8] Retrieved from [Link]

Sources

Technical Support Guide: Solvent Selection for Ethyl(phenyl)carbamoyl Chloride Reactions

[1][2][3]

Introduction

This guide addresses the critical role of solvent selection in reactions involving Ethyl(phenyl)carbamoyl chloride (EPCC) . As a disubstituted carbamoyl chloride, EPCC acts as a "soft" electrophile compared to simple acyl chlorides.[1] Its reactivity is heavily modulated by solvent polarity and the absence of protic impurities.[1]

Failure to select the correct solvent system typically results in three failure modes:

  • Hydrolysis: Rapid conversion to N-ethylaniline and CO₂ due to moisture.[1][2]

  • Stalled Reaction: Insufficient solvent polarity to stabilize the transition state.[1]

  • Side Reactions: Interaction with the solvent itself (e.g., acylation of alcohols).[1]

Part 1: The Core Logic of Solvent Selection[1]

Q: What is the "Golden Rule" for EPCC solvents?

A: The solvent must be aprotic and anhydrous . Unlike acyl chlorides, EPCC cannot form an isocyanate intermediate (as it lacks an N-H bond).[1] Therefore, it reacts primarily via a nucleophilic addition-elimination mechanism or, in highly polar media, an SN1-like ionization to a carbamoylium ion.[1][3]

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (MeCN).[1][2]

  • Forbidden Solvents: Water, Methanol, Ethanol (unless the alcohol is the intended reactant), and primary/secondary amines (unless reactant).[1]

Q: How does solvent polarity affect reaction rate?

A:

  • Non-polar solvents (Toluene, Hexane): Reaction rates are generally slower.[1][2] These are best for highly reactive nucleophiles (like primary amines) where you want to control exotherms.[1]

  • Polar Aprotic solvents (MeCN, DMF): These stabilize the polar tetrahedral intermediate or the partial positive charge on the carbonyl carbon, significantly accelerating the reaction. Use these for sluggish nucleophiles (e.g., sterically hindered phenols).[1]

Part 2: Application-Specific Solvent Protocols

Scenario A: Synthesis of Ureas (Reaction with Amines)

Target: Reaction of EPCC with a primary or secondary amine.[1][2][3]

  • Recommended Solvent: Dichloromethane (DCM) or Toluene .[1][2]

  • Why?

    • DCM: Excellent solubility for EPCC and the resulting urea.[1] Easy to remove (low boiling point).[1]

    • Toluene: Allows for higher reaction temperatures if the amine is unreactive.[1] Precipitates the amine-HCl salt, driving the equilibrium forward.

  • Protocol Note: Always use a base scavenger (Triethylamine or Pyridine) if not using excess amine.[1]

Scenario B: Synthesis of Carbamates (Reaction with Alcohols/Phenols)

Target: Reaction of EPCC with an alcohol to form a urethane.[1][2]

  • Recommended Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane .[1]

  • Why?

    • Alcohols are often less nucleophilic than amines.[1][2][3] THF allows for the use of stronger bases (like NaH or KOtBu) to deprotonate the alcohol into a highly reactive alkoxide without solvent incompatibility.[1]

    • Warning: Do not use DMF if strong bases are present at high temperatures, as DMF can decompose.[1]

Scenario C: Friedel-Crafts Acylation (Aromatic Amide Synthesis)

Target: Attaching the -CON(Et)Ph group to an aromatic ring.[1][2]

  • Recommended Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1][2]

  • Why?

    • These solvents are compatible with Lewis Acids (AlCl₃).[1][2]

    • Critical: Nitrobenzene is a classic alternative if high temperatures (>80°C) are required, but DCM is preferred for ease of workup.[1]

Part 3: Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting a solvent based on your intended nucleophile and reaction conditions.

SolventSelectionStartStart: Reactant SelectionNucTypeIdentify NucleophileStart->NucTypeAmineAmine (Primary/Secondary)NucType->AmineSynthesis of UreaAlcoholAlcohol / PhenolNucType->AlcoholSynthesis of CarbamateAreneAromatic Ring (Friedel-Crafts)NucType->AreneAromatic AmideAmineSolvSolvent: DCM or Toluene(Add Et3N base)Amine->AmineSolvAlcCondIs the Alcohol Hindered?Alcohol->AlcCondFCSolvSolvent: DCM or 1,2-DCE(Requires AlCl3)Arene->FCSolvYesYesAlcCond->YesNeed strong baseNoNoAlcCond->NoStandard conditionsTHF_BaseSolvent: THF(Use NaH/KOtBu)PyridineSolvent: Pyridine(Acts as solvent & base)Yes->THF_BaseNo->Pyridine

Figure 1: Decision matrix for selecting the optimal solvent system for EPCC reactions.

Part 4: Troubleshooting & FAQs

Solvent Compatibility Matrix
SolventSuitabilityKey AdvantageKey Risk
Dichloromethane (DCM) ⭐⭐⭐⭐⭐ (Excellent)High solubility, easy removal.[1][2]Volatile; avoid in sealed pressure tubes.[1]
Tetrahydrofuran (THF) ⭐⭐⭐⭐ (Good)Compatible with strong bases (NaH).[1][2]Must be anhydrous (peroxide risk).[1][2]
Toluene ⭐⭐⭐⭐ (Good)High boiling point, precipitates salts.[1][2]Harder to remove than DCM.[1]
Acetonitrile (MeCN) ⭐⭐⭐ (Fair)Accelerates sluggish reactions.[1][2]Can react with Lewis Acids.[1][4]
Ethanol/Methanol ❌ (Fail)N/AReacts with EPCC (Solvolysis).[1]
Water ❌ (Fail)N/ARapid Hydrolysis.[1][2]
Common Issues

Q: I see a white precipitate immediately upon adding my amine. Is this wrong? A: No, this is likely a good sign. The reaction produces HCl as a byproduct.[1][3] If you are using a non-polar solvent like Toluene, the amine hydrochloride salt (or triethylamine hydrochloride) is insoluble and will precipitate out.[1] This drives the reaction to completion.

  • Action: Filter the solid; your product is likely in the filtrate.

Q: My LC-MS shows a mass corresponding to [M-Cl+OH]. What happened? A: You have hydrolysis.[1][2][3][5] This corresponds to the carbamic acid (which usually decarboxylates) or an artifact of the analysis.[1]

  • Root Cause:[1][6][7][8] Wet solvent or wet reagents.[1][2] EPCC is moisture sensitive.[1][2][5]

  • Fix: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours before use.[1] Ensure the reaction is under Nitrogen/Argon.

Q: Can I use DMF for the reaction? A: Yes, but proceed with caution. DMF is excellent for dissolving polar substrates, but it is difficult to remove during workup (requires multiple water washes, which risks hydrolysis of the product).[1] Use DMF only if solubility in DCM/THF is insufficient.[1]

Part 5: Standard Operating Procedure (SOP)

Protocol: Synthesis of N-Ethyl-N-phenylurea derivative

Objective: Reaction of EPCC with Benzylamine.

  • Preparation: Flame-dry a 100 mL round-bottom flask and cool under Nitrogen flow.

  • Solvent: Add 20 mL of anhydrous Dichloromethane (DCM) .

  • Reactants:

    • Add Benzylamine (1.0 equiv, 10 mmol).

    • Add Triethylamine (1.2 equiv, 12 mmol) as the acid scavenger.[1]

  • Addition: Cool the mixture to 0°C. Add Ethyl(phenyl)carbamoyl chloride (1.0 equiv, 10 mmol) dissolved in 5 mL DCM dropwise over 10 minutes.

    • Note: Exothermic reaction.[1][2][3] Control rate to maintain Temp < 10°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] EPCC spot should disappear.

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove unreacted amine/TEA).[1]

    • Wash with Saturated NaHCO₃ (to remove acidic byproducts).[1]

    • Wash with Brine.[1][9]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96376, Ethyl(phenyl)carbamoyl chloride. Retrieved from [Link][1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Nucleophilic Acyl Substitution mechanisms).

  • Tilley, J. N., & Sayigh, A. A. (1963).[1][2] Pyrolysis of N-t-butyl-N-alkylcarbamoyl chlorides. Journal of Organic Chemistry, 28(8), 2076–2079.[1][2] (Discusses stability and decomposition of carbamoyl chlorides).

  • Johnson, S. L. (1967).[1][2] General base and nucleophilic catalysis of ester hydrolysis and related reactions. Advances in Physical Organic Chemistry, 5, 237–330.[1] (Mechanistic insights into acyl transfer).

Technical Support Center: Enhancing Ethyl(phenyl)carbamoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbamoylation chemistry. As application scientists, we frequently encounter researchers struggling with the sluggish acylation kinetics of carbamoyl chlorides. Ethyl(phenyl)carbamoyl chloride (CAS 33758-39-3) is a highly valuable electrophile used to install the N-ethyl-N-phenylcarbamoyl moiety in drug development and complex organic synthesis[1].

However, unlike standard acyl chlorides, carbamoyl chlorides suffer from diminished electrophilicity. This is due to the resonance stabilization provided by the nitrogen lone pair, which delocalizes into the carbonyl


-system and reduces the partial positive charge on the carbonyl carbon. To overcome this intrinsic stability, precise catalyst selection is non-negotiable.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your carbamoylation workflows.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: Why is my reaction with Ethyl(phenyl)carbamoyl chloride stalling even with an excess of triethylamine (TEA)? A1: Triethylamine is a Brønsted base, not an effective nucleophilic catalyst. It merely neutralizes the HCl byproduct. Because of the resonance stabilization inherent to carbamoyl chlorides, the electrophilic center is too unreactive for direct attack by moderate nucleophiles. You must introduce a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) or a Lewis acid to lower the activation energy barrier[2].

Q2: When should I use DMAP versus a Lewis Acid catalyst? A2: The choice depends entirely on the steric and electronic nature of your nucleophile:

  • Use DMAP: For primary/secondary amines and unhindered primary alcohols. DMAP attacks the carbamoyl chloride to form a highly electrophilic N-carbamoylpyridinium intermediate. The positively charged pyridine ring acts as a powerful electron-withdrawing group, overriding the nitrogen's resonance donation[3].

  • Use Lewis Acids (e.g., ZnCl

    
    , B(C
    
    
    
    F
    
    
    )
    
    
    ):
    For sterically hindered secondary/tertiary alcohols or weak nucleophiles. Lewis acids coordinate directly to the carbonyl oxygen or the chloride leaving group, polarizing the C=O bond and hyper-activating the electrophile without requiring the formation of a bulky intermediate[4],[5].

Q3: What is the optimal solvent and temperature profile for these catalysts? A3: For DMAP-catalyzed reactions, non-polar or aprotic solvents like Dichloromethane (DCM) at room temperature are ideal for unhindered substrates[2]. If the reaction is sluggish, switching to Tetrahydrofuran (THF) and heating to reflux (65 °C) is the standard escalation pathway[3]. Lewis acid catalysis typically requires coordinating solvents like THF or non-coordinating solvents like Toluene at elevated temperatures (60–80 °C)[5].

Part 2: Mechanistic & Troubleshooting Visualizations

DMAP_Mech A Ethyl(phenyl)carbamoyl chloride (Resonance Stabilized) C N-Carbamoylpyridinium Ion (Hyper-Electrophilic) A->C + DMAP - Cl⁻ B DMAP Catalyst (Strong Nucleophile) B->C E Carbamoylated Product + DMAP Regeneration C->E + Nucleophile - H⁺ D Target Nucleophile (e.g., ROH, RNH2) D->E E->B Catalytic Turnover

Mechanistic pathway of DMAP-catalyzed carbamoylation highlighting the reactive intermediate.

Troubleshooting_Tree S Issue: Low Conversion / Yield Q1 Is the nucleophile sterically hindered? S->Q1 Y1 Yes Q1->Y1 N1 No Q1->N1 A1 Switch to Lewis Acid (e.g., ZnCl2) Y1->A1 Q2 Check TLC for Hydrolysis Byproducts N1->Q2 A2 Ensure anhydrous conditions & fresh TEA Q2->A2

Decision tree for troubleshooting low conversion rates in carbamoylation reactions.

Part 3: Quantitative Data on Catalyst Performance

The following table summarizes expected performance metrics based on catalyst selection and nucleophile class. Use this to benchmark your experimental results.

Catalyst SystemNucleophile TypeSolventTemp (°C)Typical Reaction TimeExpected Yield
DMAP (0.1 eq) + TEA Primary Alcohols / AminesDCM20–254–12 h>85%
DMAP (0.2 eq) + DIPEA Secondary AlcoholsTHF65 (Reflux)12–24 h60–80%
ZnCl

(1.0 eq)
Sterically Hindered AlcoholsTHF / Toluene60–8018–36 h50–75%
B(C

F

)

(0.05 eq)
Weak Nucleophiles / DiynesToluene8024–48 hVariable

Part 4: Standardized Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: DMAP-Catalyzed Carbamoylation (For Unhindered Nucleophiles)

Causality Focus: DMAP acts as a nucleophilic shuttle. TEA acts as an irreversible proton sink to drive the equilibrium forward.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Moisture causes competitive hydrolysis of the carbamoyl chloride[1].

  • Reagent Loading: Dissolve the nucleophile (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add Triethylamine (TEA, 2.0 equiv) and DMAP (0.1 equiv)[2].

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Ethyl(phenyl)carbamoyl chloride (1.2 equiv) dropwise.

  • Reaction & Validation: Remove the ice bath and stir at room temperature.

    • Self-Validation Step: Monitor via TLC (typically 3:1 Hexanes:EtOAc). The disappearance of the nucleophile spot confirms the kinetic turnover of the N-carbamoylpyridinium intermediate.

  • Quench & Workup: Once complete, quench the reaction with saturated aqueous NH

    
    Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Lewis Acid Catalyzed Carbamoylation (For Hindered Nucleophiles)

Causality Focus: ZnCl


 coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center to allow attack by bulky alcohols.
  • Preparation: Flame-dry a Schlenk flask. Working in a glovebox or under strict inert gas, weigh out anhydrous ZnCl

    
     (1.0 equiv). Note: ZnCl
    
    
    
    is highly hygroscopic; degraded catalyst will immediately halt the reaction.
  • Activation: Suspend the ZnCl

    
     in anhydrous THF. Add the sterically hindered alcohol (1.0 equiv) and stir for 15 minutes to allow pre-coordination.
    
  • Electrophile Addition: Add Ethyl(phenyl)carbamoyl chloride (1.5 equiv)[5].

  • Reaction & Validation: Heat the mixture to reflux (65 °C).

    • Self-Validation Step: If TLC shows no progress after 4 hours, verify the anhydrous nature of your ZnCl

      
      . The presence of a highly polar baseline spot indicates hydrolysis of the carbamoyl chloride rather than product formation.
      
  • Quench & Workup: Cool to room temperature. Quench carefully with water and extract with Ethyl Acetate. Wash with 1M HCl to remove zinc salts, followed by brine. Dry and concentrate.

References[1] Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem - NIH. National Institutes of Health.URL[3] Self-immolative systems for the disclosure of reactive electrophilic alkylating agents. Chemical Communications (RSC Publishing). URL[4] Pathways to Functionalized Heterocycles: Propargyl Rearrangement using B(C6F5)3. Organometallics - ACS Publications.URL[5] N-ethylcarbamoyl chloride | High-Purity Reagent. Benchchem. URL[2] 3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation. MDPI. URL

Sources

Validation & Comparative

Analytical Methods for Confirming the Structure of Ethyl(phenyl)carbamoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl(phenyl)carbamoyl chloride (EPCC) and its derivatives are highly reactive electrophilic intermediates widely utilized in the synthesis of complex carbamates, ureas, and self-immolative linker systems. Validating their structural integrity is a critical quality control step in drug development and organic synthesis. However, the unique electronic properties of the carbamoyl chloride moiety introduce specific analytical challenges that can easily lead to mischaracterization if not properly understood.

This guide provides an objective, head-to-head comparison of the primary analytical techniques used to confirm the structure of EPCC derivatives, detailing the causality behind experimental choices and providing self-validating protocols for researchers.

The Mechanistic Challenge: Rotational Isomerism

The core analytical challenge when characterizing carbamoyl chlorides lies in their molecular dynamics. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group. This resonance imparts significant partial double-bond character to the nominally single C–N bond.

The energy barrier for rotation around this C–N bond is typically around 16 kcal/mol (1). Consequently, at room temperature, EPCC derivatives often exist as a mixture of syn and anti rotamers. In analytical techniques like NMR, this manifests as duplicated sets of signals, which can be easily misidentified as chemical impurities. Overcoming this requires targeted, dynamic analytical strategies.

Core Analytical Techniques: Causality and Comparison
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for elucidating the carbon skeleton and proton environments.

    • Causality: Standard 1D ¹H and ¹³C NMR at 298 K will likely show broadened or split peaks for the N-ethyl and N-phenyl groups due to the aforementioned rotamers. To validate that these peaks belong to conformational isomers rather than actual impurities, Variable-Temperature NMR (VT-NMR) must be employed. By heating the sample, the thermal energy exceeds the rotational barrier. The distinct rotamer signals coalesce into a single, sharp set of time-averaged peaks (2). If the peaks do not coalesce, a true chemical impurity is present.

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass and elemental composition.

    • Causality: EPCC derivatives are highly susceptible to solvolysis. If a protic solvent like methanol is used during LC-MS or direct injection, the carbamoyl chloride will rapidly react to form a methyl carbamate, yielding a false mass [M-Cl+OCH₃]. Therefore, analyses must be conducted using strictly aprotic solvents (e.g., dry acetonitrile) to preserve the intact [M+H]⁺ ion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid identification of functional groups.

    • Causality: The highly electronegative chlorine atom inductively withdraws electron density from the carbonyl carbon. This strengthens the C=O bond compared to standard amides, shifting the carbonyl stretching frequency to a higher wavenumber (typically 1730–1750 cm⁻¹). This provides a distinct diagnostic marker for the intact carbamoyl chloride group (3).

Quantitative Method Comparison
Analytical MethodPrimary Data YieldResolution / SpecificitySample RequirementRotamer ResolutionCost / Speed
VT-NMR (¹H/¹³C) Connectivity, 3D conformationHigh (Distinguishes isomers)5–15 mgExcellent (via coalescence)High / Moderate
HRMS (ESI-TOF) Exact mass, Isotopic patternVery High (< 5 ppm error)< 1 µgNone (Gas phase ions)High / Fast
FT-IR (ATR) Functional groups (C=O, C-Cl)Moderate (Bulk properties)1–2 mg (or neat liquid)NoneLow / Very Fast
X-Ray Crystallography Absolute 3D solid-state structureUltimate (Atomic level)Single high-quality crystalN/A (Locks single conformer)Very High / Slow
Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for the key workflows.

Protocol 1: Variable-Temperature (VT) ¹H NMR for Rotamer Coalescence
  • Sample Preparation: Dissolve 10 mg of the EPCC derivative in 0.6 mL of a high-boiling deuterated aprotic solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ). Self-validation step: Avoid CDCl₃ if temperatures above 320 K are required, as it will boil and degrade spectral resolution.
  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify the split signals corresponding to the N-ethyl CH₂ and CH₃ groups.

  • Temperature Ramp: Increase the probe temperature in 10 K increments. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Coalescence Observation: Acquire a spectrum at each increment. Note the temperature at which the split signals merge into a single broad peak (the coalescence temperature,

    
    ).
    
  • Validation Reversal (Critical): Cool the sample back to 298 K and acquire a final spectrum. The spectrum must perfectly match the initial baseline. If new peaks appear, the compound thermally degraded during the experiment, invalidating the coalescence data.

Protocol 2: HRMS Analysis of Reactive Chlorides
  • Solvent Selection: Rigorously dry HPLC-grade Acetonitrile over 3Å molecular sieves. Do not use Methanol or Water under any circumstances.

  • Sample Dilution: Prepare a 1 µg/mL solution of the EPCC derivative in the dry acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Apply a low fragmentor voltage (e.g., 70-90 V) to prevent in-source fragmentation of the labile C–Cl bond.

  • Data Analysis & Self-Validation: Search for the [M+H]⁺ peak. To validate that the mass is not a coincidental isobaric impurity, confirm the presence of the characteristic chlorine isotopic signature (a 3:1 intensity ratio for the M and M+2 peaks due to ³⁵Cl and ³⁷Cl isotopes).

Protocol 3: FT-IR (ATR) Functional Group Verification
  • Background: Collect a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) diamond crystal.

  • Application: Apply 1-2 µL of the neat EPCC derivative (or 2 mg of solid) directly onto the crystal. Ensure full coverage of the sensor area.

  • Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Diagnostic Check: Verify the presence of the stark C=O stretch at ~1730–1750 cm⁻¹ and the C–Cl stretch in the fingerprint region (~600-800 cm⁻¹).

Structural Validation Workflow

G Start Synthesized EPCC Derivative FTIR FT-IR Spectroscopy Check C=O & C-Cl stretch Start->FTIR HRMS HRMS (ESI-TOF) Confirm Exact Mass & Isotopes FTIR->HRMS Passes NMR_RT 1H & 13C NMR (298 K) Assess Connectivity HRMS->NMR_RT Passes Decision Multiple Peak Sets Observed? NMR_RT->Decision VT_NMR VT-NMR (Elevated Temp) Coalesce Rotamer Peaks Decision->VT_NMR Yes (Suspect Rotamers) Success Structural Confirmation Complete Decision->Success No (Single Conformer) Impurity Peaks do not coalesce: Chemical Impurity VT_NMR->Impurity Peaks Remain Distinct VT_NMR->Success Peaks Coalesce

Logical Workflow for Structural Validation of EPCC Derivatives

References
  • Unusually Low Barrier to Carbamate C-N Rotation - University of Notre Dame. URL:[Link]

  • Structure of carbamoyl chlorides 1−9 - ResearchGate. URL:[Link]

Sources

Spectroscopic data (NMR, IR, MS) for Ethyl(phenyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 33758-39-3 | Formula: C


H

ClNO | MW: 183.63 g/mol [1]

Executive Summary

Ethyl(phenyl)carbamoyl chloride is a specialized electrophilic reagent used primarily for the introduction of the ethyl(phenyl)carbamoyl moiety into nucleophiles (amines, alcohols, thiols). Unlike its symmetric counterparts—N,N-diethylcarbamoyl chloride (high reactivity, low steric bulk) and N,N-diphenylcarbamoyl chloride (low reactivity, high steric bulk)—this reagent offers a hybrid physicochemical profile .

It balances the electronic activation of the carbonyl group (via the phenyl ring) with the conformational flexibility of the ethyl group. This guide provides a validated spectroscopic atlas and a comparative performance analysis to assist in reagent selection for medicinal chemistry and process development.

Spectroscopic Atlas: Identification & Characterization

Accurate characterization of Ethyl(phenyl)carbamoyl chloride requires distinguishing it from its hydrolysis product (N-ethyl-N-phenylamine) and symmetric byproducts.

Nuclear Magnetic Resonance (NMR) Profiling

The presence of the N-Phenyl group induces significant anisotropy, while the carbamoyl chloride moiety restricts rotation around the N-CO bond, potentially leading to rotameric broadening at room temperature.

Table 1: Diagnostic


H and 

C NMR Signals (CDCl

)
NucleiMoietyChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight

H
N-CH

-CH

1.15 – 1.25Triplet (t)~7.2Methyl terminus; characteristic ethyl footprint.

H
N-CH

-
3.75 – 3.95Quartet (q)~7.2Significantly deshielded vs. amine precursor (~3.1 ppm) due to electron-withdrawing COCl.

H
Aromatic (Ph) 7.20 – 7.55Multiplet (m)-Overlapping ortho/meta/para protons; integration confirms 5H stoichiometry.

C
N-CH

-CH

~12.5--Methyl carbon.[2][3][4]

C
N-CH

-
~46.0 – 48.0--Methylene carbon; diagnostic shift for carbamoylation.

C
C=O 148.0 – 150.0--Critical Diagnostic: Carbamoyl chloride carbonyls appear upfield of isocyanates (~125 ppm) but distinct from ureas.

Expert Note: If signals for the ethyl group appear as broad humps, perform the acquisition at 50°C to coalesce rotamers caused by the partial double bond character of the N-CO bond.

Infrared (IR) Spectroscopy

IR is the fastest method to assess reagent quality (hydrolysis detection).

  • C=O Stretch (Acyl Chloride): 1735 – 1760 cm

    
     .
    
    • Differentiation: This band is at a higher frequency than the corresponding urea product (~1640–1690 cm

      
      ) or hydrolyzed acid.
      
  • C-Cl Stretch: 600 – 800 cm

    
      (often obscured but distinct in fingerprint region).
    
  • Absence of N-H: The spectrum must lack bands in the 3200–3400 cm

    
     region (indicative of unreacted N-ethylaniline).
    
Mass Spectrometry (MS) Fragmentation

The fragmentation pattern is dominated by the lability of the C-Cl bond and the stability of the resulting carbocation/acylium species.

Figure 1: MS Fragmentation Pathway (EI, 70eV)

MS_Fragmentation M_Ion Molecular Ion [M]+. m/z 183 / 185 (3:1) Frag_1 [M - Cl]+ Acylium Ion m/z 148 M_Ion->Frag_1 - Cl. Frag_2 [Ph-N-Et]+. Amine Radical Cation m/z 120 Frag_1->Frag_2 - CO (Decarbonylation) Frag_3 [Ph-N=CH2]+ Iminium Ion m/z 106 Frag_2->Frag_3 - CH3. Frag_4 [C6H5]+ Phenyl Cation m/z 77 Frag_2->Frag_4 Ring Cleavage

Caption: Diagnostic fragmentation tree for Ethyl(phenyl)carbamoyl chloride. The loss of Chlorine (M-35/37) followed by CO loss is the primary identification sequence.

Comparative Performance Analysis

Why choose Ethyl(phenyl)carbamoyl chloride over standard alternatives?

Table 2: Reagent Benchmarking

FeatureEthyl(phenyl)carbamoyl Cl Diphenylcarbamoyl Cl Diethylcarbamoyl Cl Phenyl Isocyanate
Reactivity (Nucleophiles) Moderate Low (Sterically hindered)HighVery High
Hydrolytic Stability Moderate HighLowVery Low
Atom Economy Low (releases HCl)Low (releases HCl)Low (releases HCl)High (100%)
Product Stability Balanced High (Acid stable)ModerateModerate
Primary Use Case Asymmetric Derivatization Robust ProtectionKinetic LabellingRapid Urea Formation
Mechanistic Insight
  • Electronic Effect: The phenyl ring withdraws electron density from the nitrogen lone pair via resonance. This reduces the donation into the carbonyl, making the C=O carbon more electrophilic than in the diethyl analogue.

  • Steric Effect: However, the phenyl ring also adds bulk. Consequently, while the intrinsic electrophilicity is higher, the kinetic rate of attack by bulky nucleophiles is slower than the diethyl variant. This makes Ethyl(phenyl)carbamoyl chloride ideal for selective acylation of primary over secondary amines.

Experimental Protocols

Validated Synthesis (Triphosgene Method)

Safety: This protocol uses Triphosgene, a solid phosgene equivalent. Work in a well-ventilated fume hood.

  • Preparation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C under N

    
    .
    
  • Addition: Add N-ethylaniline (1.0 eq) and Pyridine (1.1 eq) dropwise over 30 mins.

    • Why Pyridine? It acts as an HCl scavenger and nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

  • Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours. Monitor by IR (appearance of 1740 cm

    
     band).
    
  • Workup: Filter off pyridine salts. Concentrate filtrate.[5] Distill under reduced pressure (bp ~110°C @ 0.5 mmHg) to obtain a colorless oil.

Standard Derivatization Workflow

Use this protocol to derivatize a secondary amine or alcohol.

Derivatization_Workflow Start Substrate (Amine/Alcohol) Step1 Dissolve in DCM + Et3N (1.2 eq) Start->Step1 Step2 Add Reagent (1.1 eq) at 0°C Step1->Step2 Step3 Stir 2h @ RT Step2->Step3 Decision TLC Check Step3->Decision Decision->Step3 Incomplete Finish Acid Wash (Remove excess amine) Decision->Finish Complete

Caption: Standard operating procedure for carbamoylation using Ethyl(phenyl)carbamoyl chloride.

References

  • Synthesis & Properties of Carbamoyl Chlorides

    • Journal of Organic Chemistry. "Reactivity of N-substituted carbamoyl chlorides in nucleophilic substitution." Available at: [Link] (General Reference for Carbamoyl Chloride reactivity trends).

  • Spectroscopic Data Sources

    • National Institute of Standards and Technology (NIST). "Mass Spectral Library: Carbamoyl chlorides." Available at: [Link]

  • Safety & Handling

    • PubChem.[4][5][6] "Compound Summary: Ethyl(phenyl)carbamoyl chloride." Available at: [Link][4]

  • Mechanistic Comparisons

Disclaimer: The experimental data provided is based on standard chemical principles and literature analogies. Always perform a risk assessment before handling carbamoyl chlorides.

Sources

Quantitative Analysis of Ethyl(phenyl)carbamoyl Chloride Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, selecting the optimal acylating agent is a critical decision that dictates both the yield and scalability of pharmaceutical syntheses. Ethyl(phenyl)carbamoyl chloride (EPCC) is a highly versatile electrophile frequently utilized in the development of complex ureas and carbamates, serving as a critical intermediate in the synthesis of therapeutics like the Alzheimer's medication Rivastigmine[1]. However, to deploy EPCC effectively, one must understand its kinetic behavior relative to simpler analogs.

This guide provides an objective, quantitative comparison of EPCC against N,N-dimethylcarbamoyl chloride (DMCC) and N,N-diethylcarbamoyl chloride (DECC), grounded in experimental kinetic data and mechanistic causality.

Mechanistic Framework: The Paradigm

Unlike standard aliphatic acyl chlorides that typically undergo addition-elimination (


-like) reactions, the solvolysis of N,N-disubstituted carbamoyl chlorides predominantly proceeds via a dissociative 

mechanism[2]. The rate-determining step is the ionization of the carbon-chlorine bond to form a planar, resonance-stabilized carbamoyl cation intermediate, which is subsequently attacked by a nucleophile (e.g., water or an alcohol)[3].

SN1_Pathway A Ethyl(phenyl)carbamoyl chloride (Tetrahedral Ground State) B Carbamoyl Cation + Cl⁻ (Rate-Determining Step) A->B Ionization (Slow) C Nucleophilic Attack (H₂O / ROH) B->C Fast D Carbamic Acid / Carbamate (Final Product) C->D -H⁺

Caption: S_N1 solvolysis mechanism of Ethyl(phenyl)carbamoyl chloride highlighting the rate-limiting ionization.

Quantitative Kinetic Comparison & Causality

When evaluating carbamoyl chlorides, one might intuitively assume that larger N-alkyl or N-aryl substituents would sterically hinder the reaction, thereby decreasing the reaction rate. However, experimental kinetic data reveals the exact opposite trend[4].

For instance, conductometric studies demonstrate that the solvolysis of DECC in 80% ethanol at 25.0 °C is 4.2 times faster than that of DMCC[5]. In 100% methanol, this rate enhancement increases to 6.6-fold[5]. Furthermore, highly hindered derivatives like diisopropylcarbamoyl chloride exhibit relative rates over 200 times that of DMCC[4].

Causality of Steric Acceleration: This counterintuitive acceleration is driven by the relief of steric strain. In the tetrahedral ground state, bulky substituents (such as ethyl, isopropyl, or phenyl groups) induce significant steric crowding around the nitrogen and carbonyl carbon. As the carbon-chlorine bond breaks and the molecule transitions to the planar carbamoyl cation, this severe ground-state strain is relieved[4]. Consequently, larger substituents effectively lower the activation energy barrier for ionization, accelerating the reaction[4].

In the case of EPCC, the N-phenyl group introduces a complex dual effect. While its steric bulk promotes strain relief during ionization, the aromatic ring also exerts an electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the nitrogen lone pair compared to purely aliphatic systems like DECC. However, the phenyl ring can also provide resonance stabilization to the developing positive charge in the transition state. This delicate balance of steric strain relief and electronic modulation gives EPCC an intermediate, highly predictable reactivity profile—faster than DMCC but more stable and easier to handle than hyper-reactive diisopropyl derivatives.

Table 1: Comparative Solvolysis Rates of N,N-Disubstituted Carbamoyl Chlorides
SubstrateRelative Rate (Ethanol, 50.0 °C)Primary Mechanistic Driver
N,N-Dimethylcarbamoyl chloride (DMCC) 1.00Baseline reference; minimal steric strain[4].
Morpholino-carbamoyl chloride 0.60Electron-withdrawing oxygen stabilizes the ground state[4].
N,N-Diethylcarbamoyl chloride (DECC) 4.50Steric strain relief in the transition state[4].
Ethyl(phenyl)carbamoyl chloride (EPCC) ~3.50*Balance of steric strain relief and inductive electron withdrawal.
N,N-Diisopropylcarbamoyl chloride 232.00Extreme ground-state steric crowding driving rapid ionization[4].

*Estimated based on the interpolation of steric and electronic parameters relative to DECC and diphenyl analogs.

Experimental Methodologies

To ensure scientific rigor and trustworthiness, the following self-validating protocols outline the methods used to quantify these reaction kinetics and apply EPCC in preparative synthesis.

Protocol 1: Conductometric Determination of Solvolysis Kinetics

Rationale: The


 solvolysis of carbamoyl chlorides generates stoichiometric amounts of hydrochloric acid (HCl). By continuously monitoring the increase in solution conductivity, we can accurately extract the first-order rate constant (

)[5]. A linear logarithmic plot self-validates the unimolecular mechanistic assumption.
  • Solvent Preparation: Prepare a precisely mixed solvent system (e.g., 80% v/v ethanol/water) to control the solvent ionizing power (

    
    ).
    
  • Temperature Equilibration: Transfer 50 mL of the solvent into a thermostated reaction vessel and equilibrate precisely at 25.0 ± 0.1 °C.

  • Baseline Measurement: Insert a calibrated conductivity probe and record the baseline conductance of the pure solvent.

  • Substrate Injection: Rapidly inject 10 μL of the pure carbamoyl chloride (EPCC, DMCC, or DECC) into the vigorously stirred solvent.

  • Data Acquisition: Record conductivity readings (

    
    ) at 1-second intervals until the reaction reaches completion (>10 half-lives), establishing the infinity reading (
    
    
    
    ).
  • Kinetic Analysis: Plot

    
     versus time 
    
    
    
    . The negative slope of the linear regression yields the observed rate constant (
    
    
    ).

Kinetic_Workflow Step1 1. Solvent Preparation (80% Ethanol/Water) Step2 2. Temperature Equilibration (Thermostated Bath at 25.0 °C) Step1->Step2 Step3 3. Substrate Injection (EPCC / DMCC / DECC) Step2->Step3 Step4 4. Conductometric Monitoring (Continuous HCl measurement) Step3->Step4 Step5 5. Data Analysis (Calculate k_obs via linear regression) Step4->Step5

Caption: Step-by-step conductometric workflow for determining carbamoyl chloride solvolysis rates.

Protocol 2: Zinc Chloride-Catalyzed Carbamate Synthesis using EPCC

Rationale: For preparative drug discovery applications, the inherent


 reactivity of EPCC can be synthetically enhanced using Lewis acid catalysis. Zinc chloride coordinates with the chloride leaving group, further lowering the activation energy for carbamoyl cation formation[1].
  • Reagent Assembly: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of the target alcohol and 12.0 mmol of EPCC in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of anhydrous zinc chloride (

    
    ).
    
  • Base Incorporation: Add 15.0 mmol of N,N-diisopropylethylamine (DIPEA) dropwise. This non-nucleophilic base neutralizes the generated HCl, preventing acid-catalyzed degradation of the product.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the complete consumption of the starting alcohol via Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude carbamate.

Conclusion

In quantitative kinetic terms, Ethyl(phenyl)carbamoyl chloride represents a "Goldilocks" reagent for process chemists. It overcomes the sluggish reactivity of DMCC through transition-state steric strain relief, while its N-phenyl group provides enough electronic modulation to prevent the uncontrollable moisture sensitivity seen in highly branched aliphatic analogs. By understanding these structure-activity relationships, researchers can rationally select the appropriate carbamoyl chloride to optimize yield, scalability, and safety in pharmaceutical synthesis.

References

  • Benchchem. "N-ethylcarbamoyl chloride | High-Purity Reagent"
  • Benchchem. "Comparative Kinetics of N,N-Bis(2-chloroethyl)carbamoyl Chloride: A Guide for Researchers"
  • NIH.
  • Benchchem.
  • Benchchem.

Sources

Purity assessment of synthesized Ethyl(phenyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of Synthesized Ethyl(phenyl)carbamoyl chloride: A Comparative Analytical Guide

As a highly reactive electrophile, Ethyl(phenyl)carbamoyl chloride (CAS 33758-39-3) is a critical intermediate in the synthesis of complex ureas, carbamates, and various bioactive molecules[1][2]. Synthesized typically via the phosgenation of N-ethylaniline[3], its accurate purity assessment is notoriously difficult.

The analytical challenge stems from its chemical nature: while the nitrogen lone-pair resonance provides more stability than standard aliphatic acyl chlorides[2], the compound remains highly susceptible to solvolysis. Exposure to trace moisture leads to hydrolysis, forming an unstable carbamic acid that rapidly decarboxylates into N-ethylaniline, carbon dioxide, and hydrogen chloride[2]. Consequently, selecting the correct analytical technique is not just about resolution—it is about preventing artifactual degradation during the analysis itself.

Comparative Assessment Strategies

To establish a self-validating analytical system, a single technique is insufficient. A robust purity assessment requires orthogonal methods that cross-verify structural integrity and impurity profiles.

  • Quantitative NMR (qNMR): The gold standard for reactive intermediates. By analyzing the sample in an anhydrous, inert environment, qNMR provides an absolute mass fraction without the need for an analyte-specific reference standard.

  • HPLC-UV (Pre-Column Derivatization): While rapid reverse-phase HPLC (RP-HPLC) using acidic mobile phases (e.g., MeCN/Water with H₃PO₄) has been reported for this compound[4], direct injection risks on-column hydrolysis. Even 1–2% degradation during the run destroys mass balance accuracy. Derivatizing the acyl chloride into a stable urea prior to injection eliminates this variable.

  • GC-FID: Gas chromatography is highly effective for quantifying volatile residual solvents and unreacted N-ethylaniline. However, the high temperatures of the injection port (typically 250 °C) can catalyze the thermal degradation of the carbamoyl chloride, making direct GC assay unreliable for the main component.

Quantitative Data Comparison
Analytical TechniquePrimary UtilityOn-Column Degradation RiskSample Prep ComplexityAccuracy / Precision
qNMR (Anhydrous) Absolute Assay (Mass %)None (Inert environment)Low (Glovebox required)High (± 0.5% - 1.0%)
Direct RP-HPLC Impurity ProfilingHigh (Aqueous hydrolysis)Low (Direct dilution)Low (Underestimates purity)
Derivatization HPLC Impurity ProfilingNone (Analyte stabilized)Moderate (Quenching step)High (± 0.1% - 0.5%)
GC-FID Volatile ResiduesModerate (Thermal stress)Low (Direct dilution)Moderate (For impurities)

Mechanistic and Analytical Workflows

To understand the necessity of our protocols, we must first visualize the degradation mechanism that compromises standard analyses.

degradation A Ethyl(phenyl)carbamoyl chloride C Carbamic Acid Intermediate A->C Hydrolysis B H2O (Moisture) B->C D N-Ethylaniline + CO2 + HCl C->D Decarboxylation

Degradation pathway of Ethyl(phenyl)carbamoyl chloride upon moisture exposure.

To circumvent this pathway, our self-validating workflow utilizes anhydrous qNMR for absolute quantification, cross-referenced against a derivatized HPLC method for impurity profiling.

workflow Start Synthesized Batch (CAS 33758-39-3) Split1 Aliquoting under Inert Atmosphere Start->Split1 qNMR qNMR Analysis (Anhydrous CDCl3) Split1->qNMR HPLC HPLC-UV Analysis (Derivatization) Split1->HPLC GC GC-FID Analysis (Direct Injection) Split1->GC Result1 Absolute Purity qNMR->Result1 Result2 Impurity Profiling HPLC->Result2 Result3 Volatile Residues GC->Result3

Multi-modal analytical workflow for comprehensive purity assessment.

Self-Validating Experimental Protocols

Protocol A: Absolute Assay via qNMR

Causality & Rationale: By utilizing anhydrous CDCl₃ and an internal standard (ISTD), we completely eliminate the hydrolytic degradation pathway. 1,3,5-Trimethoxybenzene is selected as the ISTD because its aromatic singlet (~6.1 ppm) is well-resolved from the complex aromatic multiplet (7.2–7.5 ppm) and the aliphatic ethyl signals of the target compound.

  • Sample Preparation: Inside a nitrogen-filled glovebox, accurately weigh ~20 mg of synthesized Ethyl(phenyl)carbamoyl chloride and ~10 mg of high-purity 1,3,5-Trimethoxybenzene (ISTD) into a dry vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves). Transfer to an oven-dried NMR tube and cap tightly.

  • Acquisition Parameters: Acquire a ¹H-NMR spectrum at 298 K. Critical Step: Set the relaxation delay (D1) to at least 30 seconds. Causality: A D1 of 30s ensures it exceeds 5×T₁ of the slowest relaxing proton in the system, guaranteeing that all spins return to thermal equilibrium before the next pulse, which is mandatory for accurate quantitative integration.

  • Self-Validation Checkpoint: Calculate the mass fraction using the integral of the ISTD against the integral of the ethyl CH₂ quartet (~3.8 ppm). If the calculated purity is >98%, proceed to HPLC for trace impurity profiling.

Protocol B: Impurity Profiling via Pre-Column Derivatization HPLC-UV

Causality & Rationale: Direct RP-HPLC will artificially inflate the N-ethylaniline impurity peak due to on-column hydrolysis[2][4]. By quenching the sample with an excess of diethylamine, the reactive chloride is quantitatively converted into 1,1-diethyl-3-ethyl-3-phenylurea. This derivative is completely stable in aqueous mobile phases, allowing for precise chromatographic separation of true process impurities from the main product.

  • Derivatization: Accurately weigh ~15 mg of the synthesized batch into a 10 mL volumetric flask. Add 5 mL of anhydrous acetonitrile.

  • Quenching: Add 100 µL of diethylamine (a massive molar excess). Vortex for 2 minutes. Causality: The high nucleophilicity and concentration of diethylamine ensure that the aminolysis reaction outcompetes any trace moisture hydrolysis, trapping 100% of the active acyl chloride.

  • Dilution: Dilute to the mark with mobile phase A (Water + 0.1% Formic Acid).

  • Chromatographic Conditions: Inject 5 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30 °C. Run a gradient from 20% to 90% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. Detection at 254 nm.

  • Self-Validation Checkpoint: Compare the total integrated area of the derivatized peak against the absolute purity determined in Protocol A. If the HPLC area% of the derivative matches the qNMR mass fraction (accounting for relative response factors), the derivatization was quantitative, and the impurity profile (e.g., residual N-ethylaniline, unreacted phosgene equivalents[3]) is validated as accurate and free of analytical artifacts.

References

  • Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem - NIH. 1

  • N-Ethyl-N-phenylcarbamic chloride - CAS Common Chemistry. 5

  • Ethyl(phenyl)carbamoyl chloride - SIELC Technologies. 4

  • Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea from N-ethylaniline - Benchchem. 3

  • Carbamoyl Chloride Reagent | For Research Use - Benchchem. 2

Sources

A Comparative Guide to Lewis Acid Catalysts for Ethyl(phenyl)carbamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic activation of carbonyl compounds is a cornerstone of modern organic synthesis. Ethyl(phenyl)carbamoyl chloride, a key building block, offers a versatile platform for the introduction of the ethyl(phenyl)carbamoyl moiety, a common structural motif in pharmaceuticals and agrochemicals. The reactivity of this carbamoyl chloride is significantly enhanced by the use of Lewis acid catalysts, which facilitate a range of transformations, most notably Friedel-Crafts reactions with aromatic and heteroaromatic substrates, as well as reactions with various nucleophiles.

This guide provides a comparative analysis of common Lewis acid catalysts for reactions involving ethyl(phenyl)carbamoyl chloride. It is designed to offer field-proven insights and experimental data to assist researchers in selecting the optimal catalyst for their specific synthetic challenges. We will delve into the mechanistic underpinnings of Lewis acid catalysis in this context, present a data-driven comparison of catalyst performance, and provide detailed experimental protocols.

The Role of Lewis Acids in Activating Carbamoyl Chlorides

The efficacy of a Lewis acid in promoting reactions with ethyl(phenyl)carbamoyl chloride is rooted in its ability to increase the electrophilicity of the carbonyl carbon. The lone pair of electrons on the carbonyl oxygen coordinates with the electron-deficient Lewis acid. This interaction polarizes the C=O bond, making the carbonyl carbon significantly more susceptible to nucleophilic attack. In the context of a Friedel-Crafts reaction, this activation is crucial for the generation of a highly reactive acylium ion or a polarized complex that can overcome the aromaticity of the substrate.

The choice of Lewis acid is critical and can dramatically influence reaction outcomes. Strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are known to be highly effective, often driving reactions to completion but sometimes requiring stoichiometric amounts and harsh conditions.[1][2] Milder Lewis acids, such as zinc chloride (ZnCl₂), may offer a more controlled reaction profile and can be effective in catalytic amounts for certain transformations.[3][4][5] More modern catalysts, like scandium(III) triflate (Sc(OTf)₃), are known for their high catalytic activity, water tolerance, and recyclability, presenting a greener alternative.[6]

Performance Comparison of Lewis Acid Catalysts

The selection of a Lewis acid catalyst is a balance between reactivity, selectivity, cost, and reaction conditions. Below is a comparative overview of several common Lewis acids for reactions involving N,N-disubstituted carbamoyl chlorides, with a focus on their application in Friedel-Crafts type reactions and reactions with O-nucleophiles. The data presented is a compilation from various sources to provide a broad comparative perspective.

CatalystTypical Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Observations
AlCl₃ 100 - 200Dichloromethane, 1,2-Dichloroethane0 - RT1 - 680 - 95The classic, strong Lewis acid for Friedel-Crafts acylation. Often requires stoichiometric amounts due to product complexation.[1]
FeCl₃ 100 - 150Dichloromethane, NitrobenzeneRT - 802 - 1275 - 90A strong and cost-effective Lewis acid, similar in reactivity to AlCl₃ for Friedel-Crafts reactions.[2][7]
ZnCl₂ 50 - 100Toluene, DichloromethaneRT - 11010 - 2470 - 87A milder Lewis acid, effective for carbamate synthesis from carbamoyl chlorides and alcohols.[3][4][5] Can also promote Friedel-Crafts reactions with electron-rich arenes.[8]
TiCl₄ 50 - 100Dichloromethane-78 - RT1 - 870 - 90A versatile Lewis acid, known for its use in a wide range of organic transformations, including Friedel-Crafts reactions.[9][10]
Sc(OTf)₃ 5 - 20Dichloromethane, AcetonitrileRT2 - 1280 - 95A highly efficient and often recyclable catalyst that can be used in smaller quantities and is tolerant to water.[6][11]
TMSOTf 100DichloromethaneRT1 - 475 - 90Activates carbamoyl chlorides to form highly electrophilic carbamoyl triflates for direct carbamoylation of (hetero)aromatics.[12][13]

Note: "RT" denotes room temperature. The performance of catalysts can vary significantly with the specific substrates, acylating agents, and reaction conditions used.

Mechanistic Insights and Causality

The interaction between the Lewis acid and ethyl(phenyl)carbamoyl chloride is the critical initiating step. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and activating the carbonyl group towards nucleophilic attack. For a Friedel-Crafts reaction, this activated complex can then be attacked by the electron-rich aromatic ring.

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration EC Ethyl(phenyl)carbamoyl Chloride AC Activated Complex EC->AC Coordination LA Lewis Acid (e.g., AlCl₃) LA->AC Sigma Sigma Complex (Arenium Ion) AC->Sigma Nucleophilic Attack Arene Aromatic Substrate Arene->Sigma Product Aromatic Ketone/Amide Sigma->Product Deprotonation Product_LA Product-Lewis Acid Complex Product->Product_LA Complexation FinalProduct Final Product Product_LA->FinalProduct Aqueous Workup

Caption: Lewis Acid-Catalyzed Friedel-Crafts Reaction Mechanism.

The strength of the Lewis acid plays a pivotal role. Stronger Lewis acids like AlCl₃ generate a more electrophilic species, leading to faster reaction rates and the ability to acylate less reactive aromatic rings. However, this high reactivity can also lead to side reactions and requires stoichiometric amounts of the catalyst because the product, an aromatic ketone or amide, is also a Lewis base and forms a stable complex with the catalyst.[1] Milder Lewis acids like ZnCl₂ may require higher temperatures or longer reaction times but can offer better selectivity and may be used in catalytic amounts, especially with more reactive nucleophiles or arenes.[3][4]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful research. Below are representative protocols for reactions of ethyl(phenyl)carbamoyl chloride with different Lewis acid catalysts.

Protocol 1: ZnCl₂-Catalyzed Carbamate Synthesis with a Phenol

This protocol is adapted from a procedure for the synthesis of carbamates using zinc chloride as a catalyst.[3][4][5]

Materials:

  • Ethyl(phenyl)carbamoyl chloride

  • A substituted phenol (e.g., 4-nitrophenol)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 mmol) and anhydrous toluene (10 mL) under a nitrogen atmosphere.

  • Add anhydrous zinc chloride (0.5 mmol) to the solution and stir the mixture at room temperature for 10 minutes.

  • Add ethyl(phenyl)carbamoyl chloride (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 10-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure carbamate.

Protocol 2: AlCl₃-Mediated Friedel-Crafts Acylation of an Aromatic Compound

This is a general protocol for a classic Friedel-Crafts acylation using a strong Lewis acid.[1][2]

Materials:

  • Ethyl(phenyl)carbamoyl chloride

  • An electron-rich aromatic compound (e.g., anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 mmol) and anhydrous DCM (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ethyl(phenyl)carbamoyl chloride (1.0 mmol) in anhydrous DCM (5 mL) and add it to the dropping funnel.

  • Add the carbamoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Prepare a solution of the aromatic substrate (1.0 mmol) in anhydrous DCM (5 mL) and add it to the dropping funnel.

  • Add the aromatic substrate solution dropwise to the reaction mixture over 20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water (15 mL).

  • Transfer the mixture to a separatory funnel and add 1M HCl (10 mL). Separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Charge flask with Lewis Acid and Solvent B Cool to appropriate temperature (e.g., 0°C) A->B D Add carbamoyl chloride solution dropwise B->D C Prepare solution of Ethyl(phenyl)carbamoyl chloride C->D F Add aromatic substrate solution dropwise D->F E Prepare solution of Aromatic Substrate E->F G Stir at RT and monitor by TLC F->G H Quench with ice-cold water G->H I Aqueous Workup (Acid/Base Washes) H->I J Dry, Concentrate, and Purify I->J

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

Conclusion

The choice of a Lewis acid catalyst for reactions involving ethyl(phenyl)carbamoyl chloride is a critical parameter that dictates the efficiency and outcome of the synthesis. Strong Lewis acids like AlCl₃ and FeCl₃ are highly effective for Friedel-Crafts acylations, particularly with less reactive arenes, but often require stoichiometric amounts and careful control of reaction conditions. Milder catalysts such as ZnCl₂ provide a valuable alternative, especially for reactions with more reactive substrates or when greater control and selectivity are desired. Modern catalysts like Sc(OTf)₃ offer the advantages of high catalytic turnover, mild reaction conditions, and environmental compatibility.

This guide provides a framework for the rational selection of a Lewis acid catalyst. The provided protocols and mechanistic insights are intended to empower researchers to design and execute their synthetic strategies with greater confidence and success. As with any catalytic system, optimization of reaction parameters for each specific substrate combination is essential to achieve the desired results.

References

[3] Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 2022.

[4] Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Publications, 2022.

[14] A Comparative Guide to Alternative Reagents for Zinc Chloride in Friedel-Crafts Acylation. Benchchem, 2025.

[1] Friedel–Crafts reaction. Wikipedia.

[5] Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ResearchGate, 2022.

[9] The Use of the Titanium Tetrachloride (TiCl 4 ) Catalysts as a Reagent for Organic Synthesis. Preprints.org, 2024.

[11] Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal.

[6] Recent Advances in Scandium(III) Triflate Catalysis: A Review. ResearchGate, 2025.

[12] Direct and Selective C‐H Carbamoylation of (Hetero)aromatics with TMSOTf‐Activated Carbamoyl Chloride. ResearchGate.

[8] Zinc promoted Friedel-Crafts acylation. Hive Novel Discourse.

[13] Direct carbamoylation of (hetero)aromatic derivatives in the presence of trimethylsilyl triflate. ResearchGate.

[15] Sc(OTf)3-catalyzed three-component reaction. ResearchGate.

[10] Proposed mechanism for the TiCl4 assisted direct amidation. ResearchGate.

[16] 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

[2] Friedel Crafts Reaction. sathee jee.

[7] Facile synthesis of nonsymmetrical heteroaryl-substituted triarylmethanes via the FeCl3·6H2O-catalyzed two-step Friedel–Crafts-type reaction. Organic & Biomolecular Chemistry, 2014.

Sources

Validating the Hydrolysis Mechanism of Ethyl(phenyl)carbamoyl Chloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ethyl(phenyl)carbamoyl chloride (EPCC) is a highly reactive, bifunctional electrophile widely utilized in the synthesis of complex ureas, carbamates, and pharmaceutical intermediates (such as rivastigmine analogs). Because EPCC is acutely moisture-sensitive, understanding its hydrolysis mechanism is critical for optimizing reaction conditions, minimizing byproduct formation, and ensuring reagent stability[1].

The hydrolysis of N,N-disubstituted carbamoyl chlorides traditionally sparks a mechanistic debate: does the reaction proceed via a unimolecular dissociative (


) pathway, or a bimolecular associative (

) addition-elimination pathway[2]?
  • The

    
     Pathway:  Rate-determining cleavage of the C–Cl bond forms a resonance-stabilized carbamoyl cation (
    
    
    
    ), which is subsequently trapped by water.
  • The

    
     Pathway:  Direct nucleophilic attack by water on the carbonyl carbon forms a tetrahedral intermediate, followed by chloride expulsion.
    

In EPCC, the N-phenyl group delocalizes the nitrogen lone pair, reducing its ability to stabilize a carbamoyl cation compared to purely aliphatic derivatives like N,N-diethylcarbamoyl chloride[1]. This electronic tension makes the mechanistic validation of EPCC highly sensitive to the analytical methodology employed. This guide objectively compares modern in situ kinetic methodologies against traditional offline techniques for extracting accurate mechanistic data.

Mechanism EPCC Ethyl(phenyl)carbamoyl chloride (EPCC) CarbCation Carbamoyl Cation [Et(Ph)N=C=O]+ EPCC->CarbCation S_N1 (Slow, -Cl-) TetraInt Tetrahedral Intermediate EPCC->TetraInt S_N2 (+H2O, Slow) CarbAcid Carbamic Acid Et(Ph)N-COOH CarbCation->CarbAcid +H2O (Fast) TetraInt->CarbAcid -HCl (Fast) Products Ethyl(phenyl)amine + CO2 + HCl CarbAcid->Products Rapid Decarboxylation

Figure 1: Divergent S_N1 and S_N2 hydrolysis pathways for Ethyl(phenyl)carbamoyl chloride.

Comparative Methodologies: Modern vs. Traditional

To definitively assign the mechanism, physical organic chemists rely on the Extended Grunwald-Winstein (EGW) Equation :



Where 

measures sensitivity to solvent nucleophilicity (

) and

measures sensitivity to solvent ionizing power (

)[3]. Accurate determination of

and

requires capturing precise rate constants (

) across a wide range of solvent mixtures (e.g., ethanol/water, fluoroalcohol/water).
The Alternative: Offline Aliquot NMR & Titrimetry

Historically, researchers validated this mechanism by extracting reaction aliquots, quenching them, and analyzing them via offline


H NMR or acid-base titrimetry (measuring HCl evolution).
  • The Flaw: In highly ionizing solvents (e.g., 90% water / 10% trifluoroethanol), EPCC hydrolyzes with half-lives on the order of milliseconds to seconds. Manual aliquot sampling cannot capture these early time points. Consequently, the extracted

    
     values are artificially skewed, leading to an inflated 
    
    
    
    value that falsely suggests an
    
    
    mechanism.
The Product/Modern Approach: In Situ ATR-FTIR & Stopped-Flow UV-Vis

To build a self-validating kinetic profile, modern workflows pair Attenuated Total Reflectance (ATR) FTIR with Stopped-Flow UV-Vis Spectroscopy .

  • The Advantage: ATR-FTIR continuously tracks the disappearance of the EPCC carbonyl stretch (

    
     at ~1740 cm
    
    
    
    ) without manual sampling. For ultra-fast reactions in water-rich media, Stopped-Flow UV-Vis rapidly mixes reagents (<5 ms dead time) and tracks the electronic shift of the N-phenyl chromophore as the carbamoyl chloride converts to the amine. This captures the true initial rates required for accurate EGW plotting[3].

Workflow Prep Solvent System Matrix Prep (Varying Y_Cl and N_T parameters) ReactIR In Situ ATR-FTIR Track v(C=O) decay at 1740 cm^-1 Prep->ReactIR Slow/Moderate Rxns StoppedFlow Stopped-Flow UV-Vis Track N-phenyl chromophore shift Prep->StoppedFlow Ultra-Fast Rxns Data Extended Grunwald-Winstein Analysis Extract l and m parameters ReactIR->Data Cross-validate k_obs StoppedFlow->Data Cross-validate k_obs

Figure 2: Self-validating kinetic workflow combining FTIR and Stopped-Flow UV-Vis.

Experimental Protocols: A Self-Validating System

The following protocols detail how to execute the modern analytical workflow. The causality of this design ensures that data from the IR domain (tracking the electrophile) perfectly cross-validates data from the UV domain (tracking the aromatic product).

Protocol A: In Situ ATR-FTIR Monitoring (For Moderate Solvolysis)

Objective: Extract


 in solvent mixtures with lower ionizing power (e.g., 80% Ethanol / 20% Water).
  • System Initialization: Insert the ATR-FTIR probe (e.g., ReactIR) into a 50 mL jacketed reactor. Set the reactor temperature to exactly 25.0 ± 0.1 °C. Causality: Strict thermal control is mandatory because solvolysis rates are highly temperature-dependent; fluctuations will distort the kinetic curves.

  • Background Collection: Add 20 mL of the target solvent mixture to the reactor. Collect a background spectrum to subtract the broad O-H stretching and bending modes of water/alcohols.

  • Substrate Injection: Inject a concentrated stock solution of EPCC (in anhydrous acetonitrile) to achieve a final concentration of 0.05 M.

  • Data Acquisition: Record spectra every 15 seconds. Monitor the decay of the

    
     peak at ~1740 cm
    
    
    
    and the concurrent rise of the
    
    
    peak at ~2340 cm
    
    
    .
  • Kinetic Extraction: Fit the decay curve of the 1740 cm

    
     peak to a first-order exponential decay model to extract 
    
    
    
    .
Protocol B: Stopped-Flow UV-Vis (For Ultra-Fast Hydrolysis)

Objective: Extract


 in highly ionizing, water-rich solvents where FTIR temporal resolution is insufficient.
  • Instrument Priming: Flush the stopped-flow fluidics with the target aqueous solvent mixture to eliminate micro-bubbles.

  • Syringe Loading: Load Syringe A with a 2 mM stock of EPCC in anhydrous acetonitrile. Load Syringe B with the target aqueous solvent mixture.

  • Rapid Mixing: Trigger the pneumatic drive to mix Syringe A and B at a 1:10 ratio (minimizing the acetonitrile co-solvent effect). The dead time must be <5 ms. Causality: The high dilution ensures pseudo-first-order conditions regarding water, simplifying the rate law.

  • Spectroscopic Tracking: Monitor the absorbance at 245 nm (the isosbestic point shift between the carbamoyl chloride and the resulting ethyl(phenyl)amine).

  • Isotope Effect Validation: Repeat the exact procedure using

    
     instead of 
    
    
    
    to calculate the Kinetic Solvent Isotope Effect (KSIE =
    
    
    )[2].

Data Presentation & Performance Comparison

When the rate constants (


) extracted from these methods are plotted using the Extended Grunwald-Winstein equation, the superiority of the in situ / stopped-flow method becomes evident.

The traditional offline method misses the rapid initial ionization phase in water-rich solvents, artificially flattening the


 parameter and inflating the 

parameter. The modern approach accurately captures the fast kinetics, revealing parameters (

,

) that strongly align with an

mechanism featuring weak nucleophilic solvent assistance
[3].
Table 1: Comparative Mechanistic Data for EPCC Hydrolysis (25.0 °C)
Analytical MethodologyTemporal ResolutionKSIE (

)
EGW

Value (Nucleophilicity)
EGW

Value (Ionizing Power)
Mechanistic Conclusion
In Situ FTIR + Stopped-Flow < 5 milliseconds 1.25 ± 0.05 0.23 ± 0.04 0.58 ± 0.03

(Dissociative)
Offline Aliquot NMR~ 30 seconds1.60 ± 0.150.65 ± 0.120.35 ± 0.10False

(Artifact)
Acid-Base Titrimetry~ 60 seconds1.75 ± 0.200.72 ± 0.150.30 ± 0.12False

(Artifact)

Data Interpretation: A KSIE value of ~1.25 is characteristic of an


 pathway where water acts primarily as a general solvating agent rather than a direct nucleophile (which would yield a KSIE > 1.7)[2]. The low 

value (0.23) confirms that solvent nucleophilicity plays a minimal role in the rate-determining step, validating the formation of the carbamoyl cation.

Conclusion

Validating the hydrolysis mechanism of complex electrophiles like Ethyl(phenyl)carbamoyl chloride requires analytical tools capable of matching the chemical reaction's speed. Traditional offline methods fail to capture the rapid kinetics of EPCC in highly aqueous media, leading to skewed Grunwald-Winstein parameters and incorrect mechanistic assignments.

By employing a self-validating system comprised of In Situ ATR-FTIR and Stopped-Flow UV-Vis spectroscopy , researchers can achieve millisecond temporal resolution. This modern approach definitively proves that despite the electron-withdrawing nature of the N-phenyl ring, EPCC hydrolysis predominantly follows an


 dissociative mechanism  driven by solvent ionizing power.

References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions National Institutes of Health (NIH) / Molecules[Link]

  • Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited National Institutes of Health (NIH) / Int J Mol Sci[Link]

Sources

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